molecular formula C6H2ClN5 B1429801 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 1004991-91-6

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B1429801
CAS No.: 1004991-91-6
M. Wt: 179.57 g/mol
InChI Key: HDQMAUCEIIBYOL-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C6H2ClN5 and its molecular weight is 179.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMAUCEIIBYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856604
Record name 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004991-91-6
Record name 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS: 1004991-91-6)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a renowned "privileged scaffold," recognized for its structural similarity to adenine, which allows it to effectively interact with the hinge region of ATP-binding sites in various kinases.[1] This guide elucidates the compound's strategic importance, physicochemical properties, a validated synthesis pathway, and its critical reactivity profile. We will explore the mechanistic basis for its utility in constructing diverse molecular libraries aimed at discovering novel therapeutics, particularly in oncology. The protocols and insights presented herein are designed to empower researchers to leverage this versatile intermediate with both efficiency and a deep understanding of its chemical behavior.

The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The field of drug discovery, particularly in kinase inhibition, is perpetually searching for molecular frameworks that offer a blend of potent biological activity, metabolic stability, and synthetic accessibility. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in this endeavor.[2] Its fundamental value lies in its role as a bioisostere of purine, the core of essential biomolecules like adenine.[3] This bioisosteric relationship enables molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of kinases, a proven strategy for modulating cellular signaling pathways implicated in diseases like cancer.[1][3]

Numerous successful therapeutic agents and clinical candidates targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) incorporate the pyrazolo[3,4-d]pyrimidine core.[4][5][6][7] The specific compound of interest, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, is not an end-product but a highly valuable intermediate. Its strategic utility is conferred by two key functional groups:

  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, allowing for the straightforward introduction of a wide array of nucleophiles (amines, alcohols, thiols), which is the primary method for generating structural diversity.

  • The C3-Nitrile Group: The electron-withdrawing nature of the nitrile group further enhances the electrophilicity of the C4 position, facilitating the SNAr reaction. Furthermore, the nitrile itself can be chemically transformed into other functional groups, such as amides or carboxylic acids, providing an additional vector for molecular optimization.

This combination makes the title compound a powerful platform for constructing large libraries of candidate molecules for high-throughput screening and lead optimization campaigns.[8]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible chemical synthesis and biological evaluation. The key properties of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile are summarized below.

PropertyValueSource / Method
CAS Number 1004991-91-6Chemical Abstract Service
Molecular Formula C₆H₂ClN₅Calculated
Molecular Weight 179.57 g/mol Calculated
Appearance Off-white to pale yellow solid (Typical)Inferred from related compounds
Solubility Soluble in DMF, DMSO; sparingly soluble in MeOH, DCMInferred from structural analogs
Storage Store under inert atmosphere, -20°C, desiccatedSupplier Recommendation[9]

Standard Analytical Characterization:

  • 1H NMR: Expected to show characteristic signals for the pyrazole N-H proton and the C6-H proton of the pyrimidine ring. The exact chemical shifts would be solvent-dependent.

  • 13C NMR: Will confirm the presence of the six distinct carbon atoms, including the characteristic shifts for the nitrile carbon and the carbon bearing the chlorine atom.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]+ ion at m/z ≈ 180.0, with a characteristic isotopic pattern (approx. 3:1 ratio for 35Cl/37Cl) confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2260 cm-1, which is characteristic of the C≡N stretching vibration.

Synthesis and Mechanistic Rationale

The construction of the pyrazolo[3,4-d]pyrimidine core is a well-established process in heterocyclic chemistry. A reliable and scalable synthesis for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile proceeds from a functionalized pyrazole precursor. The causality behind this synthetic strategy is to first build the five-membered pyrazole ring and then execute a cyclization to form the fused pyrimidine ring.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Sandmeyer-type Reaction A Malononitrile C Ethoxymethylene malononitrile A->C (EtO)3CH, Ac2O B Triethyl Orthoformate B->C E 5-Amino-1H-pyrazole -4-carbonitrile C->E N2H4, EtOH D Hydrazine D->E G 1H-Pyrazolo[3,4-d]pyrimidin -4-amine-3-carbonitrile E->G HCONH2, Heat F Formamide F->G I Diazonium Salt (Intermediate) G->I 1. NaNO2, HCl, 0°C H NaNO2, HCl H->I K Target Compound: 4-chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbonitrile I->K 2. CuCl J CuCl J->K

Sources

biological activity of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile and Its Derivatives

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and clinically relevant therapeutic agents. These are often referred to as "privileged scaffolds." The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a structure. Its intrinsic value stems from its structural resemblance to adenine, the purine nucleobase at the heart of adenosine triphosphate (ATP). This bioisosteric relationship makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.

This guide focuses on a particularly valuable derivative: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile . While not an end-drug itself, this molecule represents a critical starting point—a versatile chemical intermediate poised for strategic modification. The presence of the chloro group at the 4-position provides a reactive "handle" for nucleophilic substitution, allowing for the systematic and diverse elaboration of the core structure. The carbonitrile group at the 3-position further influences the electronic properties and can be a key interaction point or a precursor for other functional groups.

Here, we will dissect the synthesis, mechanisms of action, and therapeutic applications of compounds derived from this scaffold. We will move beyond simple data reporting to explore the causal relationships behind experimental design and the rationale for pursuing specific biological targets, providing researchers and drug development professionals with a comprehensive and actionable understanding of this important chemical entity.

The Strategic Synthesis of Pyrazolo[3,4-d]pyrimidine Cores

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The construction of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile core and its subsequent diversification is a well-established process, enabling the rapid generation of compound libraries for screening.

Core Synthesis Workflow

A common and efficient route begins with readily available starting materials, culminating in the chlorinated intermediate. The causality is clear: create the pyrazole ring first, then construct the fused pyrimidine ring.

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure cluster_2 Step 3: Chlorination cluster_3 Step 4: Diversification (SNAr) A 2-(ethoxymethylene) malononitrile C 5-Amino-1H-pyrazole -4-carbonitrile Intermediate A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C E Pyrazolo[3,4-d]pyrimidin-4-one C->E D Formamide or Triethyl Orthoformate D->E Cyclization G Target Intermediate: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine -3-carbonitrile E->G F Chlorinating Agent (e.g., POCl₃) F->G Chlorination I Final Biologically Active Derivatives Library G->I H Diverse Amines (R-NH₂) H->I Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Key Intermediate

This protocol outlines the synthesis of a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile, a crucial precursor.

Objective: To synthesize 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 2-(ethoxymethylene)malononitrile

  • Phenylhydrazine

  • Absolute Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(ethoxymethylene)malononitrile (10 mmol, 1.22 g) in absolute ethanol (50 mL).

  • Reagent Addition: Add phenylhydrazine (10 mmol, 1.08 g, ~0.98 mL) to the solution dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][2]

  • Isolation: After completion, cool the mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Note: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The reflux condition provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazole ring.

Primary Biological Activity: Kinase Inhibition

The structural mimicry of adenine makes the 1H-pyrazolo[3,4-d]pyrimidine scaffold a powerful core for ATP-competitive kinase inhibitors.[1][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1]

Mechanism of Action: Competing at the ATP-Binding Site

Derivatives of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine function by occupying the ATP-binding pocket of a target kinase. The pyrazolo[3,4-d]pyrimidine core itself forms key hydrogen bonds in the "hinge region" of the kinase, the same interactions made by the adenine ring of ATP.[1][4] The substituents installed at the 4-position (displacing the chlorine) extend into other pockets of the active site, conferring potency and selectivity.

Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Kinase Active Site Kinase Kinase Hinge Region Hydrophobic Pocket I Hydrophobic Pocket II Solvent Front ATP ATP ATP->Kinase:p1 Adenine binds to Hinge (H-Bonds) Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase:p1  Core binds to Hinge (H-Bonds)

Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine scaffold.

Key Kinase Targets and Anti-Proliferative Effects

Extensive research has demonstrated the efficacy of this scaffold against several clinically relevant kinases.

  • Epidermal Growth Factor Receptor (EGFR): Numerous derivatives have been synthesized as potent inhibitors of both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant.[3][5] This is critical for overcoming resistance in non-small cell lung cancer. These compounds induce apoptosis and cause cell cycle arrest in cancer cells.[3][5][6]

  • Cyclin-Dependent Kinase 2 (CDK2): The pyrazolo[3,4-d]pyrimidine core is highly effective for designing CDK2 inhibitors.[1][7] CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition can selectively halt the proliferation of tumor cells.[1]

Compound Class Target Kinase Cancer Cell Line Activity (IC₅₀) Reference
Pyrazolo[3,4-d]pyrimidine Deriv.EGFRWTA549 (Lung)8.21 µM[3][5]
Pyrazolo[3,4-d]pyrimidine Deriv.EGFRT790M-0.236 µM[3][5]
Pyrazolo[3,4-d]pyrimidine Deriv.CDK2/cyclin A2HCT-116 (Colon)6-99 nM[1][7]
Pyrazolo[3,4-d]pyrimidine Deriv.CDK2/cyclin A2MCF-7 (Breast)45-97 nM[1][7]
Pyrazolo[3,4-d]pyrimidine Deriv.Broad PanelA549 (Lung)2.24 µM[2]
Anti-inflammatory Potential

While the primary focus has been on oncology, related pyrazolopyrimidine scaffolds have shown significant anti-inflammatory activity. Derivatives of the isomeric pyrazolo[4,3-d]pyrimidine system inhibit the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in macrophages by suppressing the TLR4/p38 signaling pathway.[8] This suggests a promising, underexplored therapeutic avenue for derivatives of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in treating inflammatory diseases like acute lung injury.[8]

Validated Experimental Protocols for Biological Evaluation

To ensure data integrity and reproducibility, standardized and well-controlled assays are essential. The following protocols are foundational for characterizing the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives.

Protocol: In Vitro Cancer Cell Proliferation (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with medium containing the same concentration of DMSO used for the highest compound concentration (typically <0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a positive control (a known cytotoxic agent) validates that the assay system is responsive. The vehicle control confirms that the solvent (DMSO) does not contribute significantly to cytotoxicity.

Protocol: Apoptosis Analysis via Flow Cytometry (Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by a test compound.

Principle: Apoptotic cells are characterized by DNA fragmentation. When cells are fixed with ethanol and stained with a DNA-intercalating dye like Propidium Iodide (PI), apoptotic cells with fragmented DNA will have a lower DNA content than healthy cells in the G1 phase. These appear as a "sub-G1" peak in a DNA content histogram generated by flow cytometry.[2]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at various concentrations (e.g., 1x and 2x the IC₅₀) for 24 or 48 hours. Include an untreated or vehicle-treated control.[2]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation. Combine all cells to ensure apoptotic (floating) cells are included in the analysis.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Gate the cell population to exclude debris. Generate a histogram of PI fluorescence (DNA content). Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population indicates apoptosis.[2]

Conclusion and Future Directions

The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its synthetic tractability and inherent ability to mimic ATP make it a highly valuable starting point for drug discovery campaigns.

Future research should focus on:

  • Expanding the Kinase Target Space: While EGFR and CDKs are well-explored, hundreds of other kinases are implicated in human disease. Screening libraries of pyrazolo[3,4-d]pyrimidine derivatives against broader kinase panels could uncover novel inhibitors for targets in immunology, neurology, and metabolic disorders.

  • Exploiting the Anti-inflammatory Axis: The preliminary findings on related scaffolds warrant a dedicated investigation into the anti-inflammatory properties of this class of compounds.

  • Advanced Drug Delivery: Formulating potent inhibitors into targeted delivery systems (e.g., antibody-drug conjugates) could enhance efficacy and reduce off-target side effects.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable privileged scaffold.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2261. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723-736. [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1766-1771. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Clausius Scientific Press. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Highlights in Science, Engineering and Technology. [Link]

  • Gouda, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Wang, X., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17745-17756. [Link]

  • El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 896. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • Rundo, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11109. [Link]

Sources

The Strategic Core: A Technical Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," owing to its intrinsic ability to mimic the adenine core of ATP and effectively compete for the kinase hinge region. This technical guide provides an in-depth exploration of a key derivative, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile , not as a standalone inhibitor, but as a strategic and versatile intermediate for the synthesis of diverse and potent kinase inhibitors. We will dissect its synthesis, explore its chemical reactivity, and present a framework for its application in the development of next-generation kinase-targeted therapeutics. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful chemical entity in their discovery programs.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Hinge Binder

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, the fundamental nitrogenous base in adenosine triphosphate (ATP).[1][2] This structural mimicry is the linchpin of its success as a kinase inhibitor scaffold. Kinases, a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, all possess a highly conserved ATP-binding pocket. The pyrazolo[3,4-d]pyrimidine nucleus is adept at forming critical hydrogen bond interactions with the "hinge region" of the kinase active site, the very interactions that anchor ATP.[3]

The inherent modularity of this scaffold allows for synthetic diversification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, is a critical vector for introducing substituents that can project into the solvent-exposed region or target specific sub-pockets within the kinase domain, thereby dictating the inhibitor's selectivity profile.

Synthesis of the Core Intermediate: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

The strategic value of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile lies in the reactivity of the 4-chloro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, forming the basis for combinatorial library synthesis.

A plausible and efficient synthetic pathway to this key intermediate begins with the commercially available 3-amino-1H-pyrazole-4-carbonitrile . The synthesis can be conceptualized as a two-stage process: pyrimidine ring formation followed by chlorination.

Stage 1: Pyrimidine Ring Annulation

The construction of the pyrimidine ring onto the pyrazole core can be achieved through condensation with a one-carbon synthon. A common and effective method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with formamide under elevated temperatures. This reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile .

G cluster_synthesis Synthetic Pathway Start 3-Amino-1H-pyrazole-4-carbonitrile Intermediate 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Start->Intermediate Formamide, Heat Product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Intermediate->Product POCl3 or Sandmeyer-type reaction

Caption: Synthetic overview for the target intermediate.

Stage 2: Introduction of the 4-Chloro Substituent

With the 4-amino precursor in hand, the introduction of the chloro group can be accomplished through several methods. A robust and widely used approach is treatment with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine base like N,N-dimethylaniline. This reaction effectively converts the 4-hydroxy tautomer of the 4-amino group into the desired 4-chloro derivative. An alternative, though potentially lower-yielding, approach could involve a Sandmeyer-type reaction, where the 4-amino group is first diazotized and then displaced by a chloride ion.

The Gateway to Diversity: Exploiting the 4-Chloro Group

The true utility of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is realized in its role as a versatile synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring and the pyrazole nitrogen atoms activates the 4-position for nucleophilic aromatic substitution. This allows for the introduction of a vast array of nucleophiles, including amines, thiols, and alcohols, to generate libraries of novel kinase inhibitors.

G cluster_diversification Chemical Diversification Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Product_Amine 4-Amino Derivatives Core->Product_Amine SNAr Product_Thiol 4-Thioether Derivatives Core->Product_Thiol SNAr Product_Alkoxy 4-Alkoxy Derivatives Core->Product_Alkoxy SNAr Amine Amines (R-NH2) Amine->Product_Amine Thiol Thiols (R-SH) Thiol->Product_Thiol Alcohol Alcohols (R-OH) Alcohol->Product_Alkoxy

Caption: Diversification via nucleophilic aromatic substitution.

Structure-Activity Relationship (SAR) Insights from Derivatives

While direct kinase inhibition data for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is not extensively reported in the public domain, a wealth of information can be gleaned from the biological evaluation of its derivatives. These studies provide crucial insights into the structure-activity relationships (SAR) that govern the potency and selectivity of this compound class.

Derivative ClassTarget Kinase(s)Key SAR ObservationsRepresentative IC₅₀ Values (for derivatives)
4-Anilino DerivativesEGFR (wild-type and mutants)Substitution on the aniline ring is critical. Electron-withdrawing groups (e.g., chloro) at the para-position often enhance potency.[4]0.016 µM - 0.236 µM against EGFR
4-Aminoalkyl DerivativesCDKsThe nature of the alkyl chain and terminal functional groups influences selectivity and cell permeability.0.057 µM - 3.646 µM against CDK2/cyclin A2
4-Arylthio DerivativesSrc Family KinasesThe electronics and sterics of the aryl ring play a significant role in binding affinity.Nanomolar to low micromolar range

Note: The IC₅₀ values presented are for illustrative derivatives and not for the core compound itself.

The consistent finding across numerous studies is that the 1H-pyrazolo[3,4-d]pyrimidine core provides the essential ATP-competitive binding motif, while the substituent at the 4-position is a primary determinant of kinase selectivity and potency. The 3-carbonitrile group, while not directly involved in hinge binding, can influence the electronic properties of the heterocyclic system and may offer an additional vector for interaction with the solvent front or for metabolic derivatization.

Experimental Protocols for Evaluation

The successful development of kinase inhibitors from the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile core requires robust and reproducible biological assays. Below are detailed, field-proven protocols for the in vitro and cell-based evaluation of these compounds.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase enzyme. The principle is based on the quantification of ATP remaining after the kinase reaction; a higher luminescent signal corresponds to greater inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, and any necessary cofactors in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a small volume of the diluted test compound.

    • Initiate the kinase reaction by adding the reaction mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow Start Prepare Reagents Step1 Add Compound to Plate Start->Step1 Step2 Initiate Kinase Reaction Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction & Add Detection Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for a luminescent kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a fundamental tool for assessing the cytotoxic or cytostatic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium until it reaches the logarithmic growth phase.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and resume proliferation overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Replace the existing medium in the cell plates with the medium containing the test compound at various concentrations.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plates for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value from the dose-response curve.

Future Perspectives and Conclusion

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile represents a cornerstone for the development of a new generation of kinase inhibitors. Its strategic importance lies not in its intrinsic biological activity, but in its synthetic tractability and the proven success of its derivatives. Future research will undoubtedly continue to exploit the versatility of this scaffold to address the ongoing challenges in kinase inhibitor discovery, including overcoming drug resistance, enhancing selectivity, and improving pharmacokinetic profiles.

The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field. By understanding the synthesis, chemical properties, and biological evaluation of compounds derived from this core, the scientific community can continue to build upon the rich legacy of the pyrazolo[3,4-d]pyrimidine scaffold in the pursuit of novel and effective targeted therapies.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 14(10), 1999-2020. Available from: [Link]

  • El-Adl, K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2459-2481. Available from: [Link]

  • PubChem. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11138. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302. Available from: [Link]

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor by mimicking the binding interactions of adenine within the kinase hinge region.[3][4] This bioisosteric relationship has been successfully exploited to develop numerous clinical candidates and approved drugs, such as Ibrutinib, for the treatment of various malignancies.[3][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine analogs, offering field-proven insights for researchers and drug development professionals. We will dissect the causal relationships behind experimental choices in analog design, supported by authoritative data and visual representations to facilitate a deeper understanding of this versatile scaffold.

The Core Scaffold and Key Substitution Points

The foundational pyrazolo[3,4-d]pyrimidine ring system presents several key positions for chemical modification, each offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties. The most extensively studied positions are the N-1 and N-2 positions of the pyrazole ring, and the C-4 and C-6 positions of the pyrimidine ring. Understanding the impact of substitutions at these sites is paramount for rational drug design.

Figure 1: The pyrazolo[3,4-d]pyrimidine core with key substitution points.

Structure-Activity Relationship (SAR) Analysis

Substitutions at the N-1 Position: Targeting the Solvent-Exposed Region

The N-1 position of the pyrazole ring is typically directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of a wide variety of substituents to enhance potency, improve physicochemical properties, and achieve selectivity.

  • Aryl and Heteroaryl Groups: Substitution with phenyl or other aryl groups is a common strategy. The electronic nature and substitution pattern of these rings are critical. For instance, in a series of Bcr-Abl inhibitors, a 4-bromo substitution on the N-1 phenyl ring was found to be crucial for activity against the T315I mutant.[6] This highlights the importance of specific halogen interactions in the active site.

  • Alkyl and Substituted Alkyl Chains: The introduction of alkyl chains of varying lengths and functionalities can modulate solubility and cell permeability. These groups can also be designed to interact with specific sub-pockets within the kinase active site.

  • Impact on Potency: Unsubstituted N-1 positions have shown higher potency in some series of CDK2 inhibitors compared to their N-1 substituted counterparts.[7] This suggests that in certain kinase targets, a smaller, unsubstituted N-1 allows for a more optimal fit in the active site.

Substitutions at the C-4 Position: The Hinge-Binding Anchor

The C-4 position of the pyrimidine ring is a critical determinant of kinase inhibitory activity, as substituents at this position directly interact with the hinge region of the kinase.

  • Amino and Anilino Groups: An amino or anilino linkage at the C-4 position is a frequently employed motif. The nitrogen atom of this linker often forms a crucial hydrogen bond with the backbone amide of a key residue in the hinge region, such as a cysteine in FLT3 or a methionine in EGFR.[8][9]

  • Substituted Anilines: The substitution pattern on the aniline ring plays a significant role in modulating potency and selectivity. For example, a 3-fluoroaniline group at the C-4 position resulted in compounds with CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine and roscovitine.[7]

  • Urea-based Linkers: The incorporation of a urea moiety linked to a phenyl ring at the C-4 position has led to the discovery of potent multi-kinase inhibitors targeting FLT3 and VEGFR2.[10][11] The urea group can form additional hydrogen bonds within the active site, enhancing binding affinity.

Substitutions at the C-6 Position: Modulating Selectivity and Solubility

The C-6 position of the pyrimidine ring is another key site for modification that can influence both the potency and the selectivity profile of the inhibitor.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the C-6 position is a common strategy. These groups can occupy small hydrophobic pockets in the kinase active site, contributing to binding affinity.

  • Aromatic and Heteroaromatic Rings: The attachment of various aryl or heteroaryl rings at this position can lead to interactions with different regions of the active site, thereby influencing the selectivity profile of the compound.

  • Polar Groups: The incorporation of polar groups at the C-6 position can be utilized to improve the aqueous solubility of the final compounds, which is a critical parameter for drug development.

Quantitative SAR Data

The following table summarizes the in vitro activity of selected pyrazolo[3,4-d]pyrimidine analogs against various cancer cell lines and kinases, illustrating the impact of different substitutions.

Compound IDN-1 SubstituentC-4 SubstituentC-6 SubstituentTargetIC50/GI50 (µM)Reference
5i PhenylHydrazide linker with aryl groupHEGFR/VEGFR20.3 / 7.6[12]
XVI HPiperazine acetamide with thiazoleHVarious Cancer Cell Lines1.17 - 18.40[8]
16 HAmide linker with phenylHEGFR0.034[9]
14 ThioglycosideHHCDK2/Cyclin A20.057[13]
15 ThioglycosideHHCDK2/Cyclin A20.119[13]
33 H4-yloxy-phenyl-urea with 4-chloro-3-(trifluoromethyl)phenylHFLT3/VEGFR2Potent[10][11]
2j 4-bromophenylHHBcr-Abl T315ISubmicromolar[6]
33a,b H3-fluoroanilineHCDK2Potent[7]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for the majority of biologically active pyrazolo[3,4-d]pyrimidine analogs is the inhibition of protein kinases.[1] These compounds typically bind to the ATP-binding site of the kinase in a competitive manner. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP and forms one or more hydrogen bonds with the kinase hinge region. The substituents at the N-1, C-4, and C-6 positions then occupy adjacent hydrophobic and hydrophilic pockets, contributing to the overall binding affinity and selectivity.

Kinase_Binding_Model cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region hydrophobic_pocket_1 Hydrophobic Pocket I hydrophobic_pocket_2 Hydrophobic Pocket II solvent_channel Solvent Channel core Pyrazolo[3,4-d]pyrimidine Core core->hinge H-bonds r1 R1 (N-1) r1->solvent_channel Solvent Exposure r4 R4 (C-4) r4->hydrophobic_pocket_1 Hydrophobic Interactions r6 R6 (C-6) r6->hydrophobic_pocket_2 Hydrophobic Interactions

Figure 2: Generalized binding model of a pyrazolo[3,4-d]pyrimidine inhibitor in a kinase active site.

Experimental Protocols

Representative Synthesis of a C-4 Substituted Pyrazolo[3,4-d]pyrimidine Analog

This protocol outlines a general and widely used method for the synthesis of C-4 amino-substituted pyrazolo[3,4-d]pyrimidines, which are key intermediates for many kinase inhibitors.

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of allopurinol (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-diisopropylethylamine (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with an Aniline

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol (10 vol), add the desired aniline (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the desired C-4 anilino-pyrazolo[3,4-d]pyrimidine derivative.

Synthesis_Workflow start Allopurinol intermediate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine start->intermediate POCl3, DIPEA product C-4 Anilino-pyrazolo[3,4-d]pyrimidine intermediate->product Aniline, i-PrOH, HCl (cat.)

Sources

The Pyrazolo[3,4-d]pyrimidine Core: A Journey from Purine Mimic to Precision Oncology Staple

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Evolution of a Privileged Medicinal Chemistry Scaffold

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold stands as a testament to the power of rational drug design, evolving from its initial conception as a simple purine isostere into a cornerstone of modern targeted therapies. This guide traces the scientific odyssey of this remarkable heterocyclic system, from its first synthesis in the 1950s to its current role in clinically approved and investigational kinase inhibitors. We will explore the foundational synthetic chemistry, the pivotal discoveries that unlocked its biological potential, and the intricate structure-activity relationships that have enabled its development into highly potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this privileged scaffold's enduring impact on medicine.

The Genesis: A Bioisostere is Born

The story of pyrazolo[3,4-d]pyrimidines begins in the post-war era of chemotherapy research, a time when scientists were deeply invested in the strategy of antimetabolites. The core principle was to create molecules that structurally mimicked essential endogenous compounds, thereby interfering with cellular processes. The purine bases, adenine and guanine, were natural targets due to their fundamental role in the synthesis of DNA and RNA.

The critical breakthrough came from the laboratory of Roland K. Robins. Recognizing that the pyrazolo[3,4-d]pyrimidine core is an isomer of purine (a 7-deaza-8-azapurine), Robins and his team hypothesized it could function as a purine antagonist. In a landmark 1956 paper published in the Journal of the American Chemical Society, they detailed the first successful synthesis of the parent compound, 1H-pyrazolo[3,4-d]pyrimidine, and its derivatives.[1] This work laid the chemical foundation for everything that was to follow, establishing the scaffold's identity as a purine bioisostere.[2][3]

The Classical Robins Synthesis: A Foundational Protocol

The original synthetic route is elegant in its simplicity and remains a cornerstone of heterocyclic chemistry. It established a robust pathway from readily available pyrazole intermediates to the fused bicyclic system. The causality behind this experimental choice was clear: to create a scalable and versatile method to generate a library of purine analogs for biological screening.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine

  • Step 1: Starting Material Synthesis. The process begins with the synthesis of 3-amino-4-cyanopyrazole. This key intermediate is typically formed from the condensation of malononitrile with a hydrazine derivative.

  • Step 2: Cyclization with Formamide. 3-amino-4-cyanopyrazole is heated under reflux in an excess of formamide.

    • Rationale: Formamide serves a dual purpose. It is both the solvent and the source of the single carbon atom required to form the C4 position of the pyrimidine ring. The high temperature facilitates the intramolecular cyclization, where the amino group of the pyrazole attacks the carbon of the formamide-derived intermediate, leading to the formation of the pyrimidine ring.

  • Step 3: Isolation and Purification. Upon cooling, the product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, often precipitates from the reaction mixture. It can then be isolated by filtration and purified by recrystallization. The amino group at the C4 position can be subsequently modified or removed to generate the parent 1H-pyrazolo[3,4-d]pyrimidine or other derivatives.

This fundamental synthesis is depicted in the workflow below.

Robins_Synthesis start 3-Amino-4-cyanopyrazole reagent Formamide (HCONH2) Heat (Reflux) start->reagent product 4-Amino-1H- pyrazolo[3,4-d]pyrimidine reagent->product Intramolecular Cyclization

Caption: Classical synthesis of the pyrazolo[3,4-d]pyrimidine core.

The Paradigm Shift: From Antimetabolite to Kinase Inhibitor

For several decades following its discovery, the pyrazolo[3,4-d]pyrimidine scaffold was explored for a variety of biological activities, including as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. However, its true potential in modern drug discovery was unlocked in the mid-1990s with the rise of protein kinase inhibitors.

Protein kinases, enzymes that regulate virtually all cellular signaling pathways, had been identified as critical drivers of cancer. Their ATP-binding pocket presented an attractive target for small molecule inhibitors. Given the pyrazolo[3,4-d]pyrimidine core's structural mimicry of adenine, the purine component of ATP, it was a logical candidate for kinase inhibition.[3]

In 1996, a seminal paper by Hanke et al. in the Journal of Biological Chemistry reported the discovery of a novel, potent, and selective inhibitor of the Src family of tyrosine kinases.[4][5][6][7] This compound, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, which became known as PP1 , was a watershed moment.[5] It was the first demonstration of this scaffold's power to selectively target a protein kinase.

  • PP1 (and its analog PP2) exhibited nanomolar potency against Src family members Lck and FynT, demonstrating remarkable selectivity over other kinases like EGFR and JAK2.[5] This discovery single-handedly shifted the research focus for the entire class of compounds and ignited an intense period of exploration in oncology.

The Kinase Era: Structure-Activity Relationship (SAR) and Drug Development

The discovery of PP1 provided a blueprint for future drug design. Researchers now had a clear model: the pyrazolo[3,4-d]pyrimidine core acted as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine ring. The substituents at various positions could then be modified to achieve potency and selectivity for different kinase targets.

The general SAR can be summarized as follows:

  • N1 Position: This position points towards the solvent-exposed region of the ATP pocket. Bulky, hydrophobic groups are often well-tolerated and can be used to tune selectivity and physical properties. For example, the tert-butyl group in PP1 occupies a hydrophobic pocket in Src kinases.

  • C3 Position: This position is often a key determinant of selectivity. Modifications here can introduce interactions with specific amino acid residues unique to certain kinases, thereby avoiding off-target effects.

  • C4 Position: The amino group at C4 is a crucial hydrogen bond donor, interacting with the kinase hinge. Modifications to this group are generally disfavored as they disrupt this key binding interaction, though linking other moieties via this position is a common strategy.

  • C6 Position: Substitutions at this position can also be used to modulate activity and selectivity, often pointing towards the ribose-binding pocket.

Sources

A Senior Application Scientist's Guide to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile: A Cornerstone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets with high affinity. The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold. Its intrinsic structural resemblance to the purine ring system, the very heart of ATP, makes it an ideal starting point for the design of competitive kinase inhibitors.[1][2][3] This guide focuses on a particularly valuable and reactive intermediate: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile . The strategic placement of the nitrile group and the reactive chloro substituent at the C4 position makes this molecule a highly versatile building block for synthesizing extensive libraries of targeted therapeutic agents. This document serves as an in-depth technical exploration of its synthesis, reactivity, and profound applications in drug discovery.

Molecular Identity and Physicochemical Characteristics

Accurate identification and understanding of a compound's fundamental properties are paramount for its effective use in research and development.

Identifier Value
IUPAC Name 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
CAS Number 5399-92-8[4][5]
Molecular Formula C₆H₂ClN₅
Molecular Weight 180.57 g/mol
SMILES C1=NNC2=C1C(=C(N=C2)Cl)C#N
InChIKey YMXQUFUYCADCFL-UHFFFAOYSA-N[4]

Safety and Handling Profile: Based on aggregated GHS data, this compound is classified as harmful and an irritant. Researchers should handle it with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, within a well-ventilated fume hood.

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Synthesis of the Core Intermediate: A Strategic Approach

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a multi-step process that begins with a suitably substituted pyrazole precursor. The overarching strategy involves the construction of the pyrimidine ring followed by a crucial chlorination step to install the reactive handle for subsequent derivatization.

Synthesis_Workflow cluster_0 Synthetic Pathway A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile A->B Cyclization (e.g., Formamide) C 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile B->C Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for the target intermediate.

Experimental Protocol: Synthesis via Cyclization and Chlorination

This protocol is a representative methodology based on established chemical transformations for analogous pyrazolopyrimidine systems.[6][7]

Step 1: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 eq).

  • Reaction: Heat the mixture to 180-190 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Add water to the flask and stir to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, followed by a cold ethanol wash. Dry the product under vacuum to yield the pyrimidinone intermediate.

Step 2: Chlorination to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the pyrimidinone intermediate from Step 1 (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline (0.1-0.2 eq) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral. Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Chemical Reactivity: The Gateway to Diversity

The synthetic utility of this intermediate is centered on the reactivity of the C4-chloro group. The pyrimidine ring is inherently electron-deficient, which significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr) .[8] This allows for the straightforward introduction of a vast array of chemical functionalities, which is the key step in building a library of potential drug candidates.

Reactivity cluster_products Derivative Classes core 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile C4-Cl amines C4-Amino Derivatives (Kinase Inhibitors) core:f1->amines R-NH₂ (Amination) alcohols C4-Alkoxy Derivatives core:f1->alcohols R-OH (Alkoxylation) thiols C4-Thioether Derivatives core:f1->thiols R-SH (Thiolation)

Caption: Key SNAr reactions at the C4 position.

The most common and impactful derivatization is the reaction with primary or secondary amines. This amination reaction is the cornerstone for creating libraries of kinase inhibitors, as the substituted amine often forms critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.

Applications in Medicinal Chemistry: Targeting Kinases in Disease

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a proven pharmacophore for targeting protein kinases, enzymes that play a central role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Derivatives synthesized from our core intermediate have shown potent activity against several clinically relevant kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver in many solid tumors. Derivatives of this scaffold act as ATP-competitive inhibitors, effectively blocking the receptor's signaling cascade.[1][2] Notably, medicinal chemistry efforts have produced compounds active against not only the wild-type (WT) EGFR but also against clinically relevant resistance mutations like T790M.[1]

Cyclin-Dependent Kinase (CDK) and Src Kinase Inhibition

The versatility of the scaffold extends to other kinase families. It has been successfully employed to develop inhibitors of CDKs, which are critical regulators of the cell cycle, making them attractive targets for anti-proliferative drugs.[3] Furthermore, derivatives have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer cell survival, proliferation, and metastasis.[9]

Summary of Biological Activity

The following table summarizes the inhibitory activity of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the scaffold's potential.

Derivative Class (Substitution at C4) Target Kinase IC₅₀ Value (µM) Target Cancer Cell Line Reference
Substituted anilinesEGFRWT0.016A549 (Lung)[1]
Substituted anilinesEGFRT790M0.236HCT-116 (Colon)[1]
N-(2-chlorophenyl)-6-(methylthio)Src KinasePotent Inhibition ReportedGlioblastoma (GBM)[9]
Various substituted aminesCDK2/cyclin A2Significant Inhibition ReportedHCT-116 (Colon)[3]
Cyano pyrazole linkageN/A (Anti-proliferative)GI₅₀: 1.18 - 8.44NCI-60 Panel[10]

Future Outlook

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is more than just a chemical intermediate; it is a strategic asset in the pursuit of novel therapeutics. Its robust and predictable reactivity, combined with the proven biological relevance of the pyrazolopyrimidine core, ensures its continued importance in drug discovery. Future research will undoubtedly focus on expanding the diversity of substituents at the C4 position, exploring new therapeutic targets beyond the kinase family, and leveraging this scaffold to tackle emerging challenges in medicine, including drug resistance and the need for more selective agents.

References

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2336-2351. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Iurlaro, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5229. [Link]

  • Li, J., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(43), 26843-26861. [Link]

  • Google Patents. (2019). WO2019037678A1 - Pyrazolo[3,4-d]pyrimidin-3-one derivative, pharmaceutical composition and use thereof.
  • Google Patents. (2016). EP3260454B1 - Condensed pyrimidine compound or salt thereof.
  • Gultyai, V. P., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(3), M1011. [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. [Link]

  • Al-Ostoot, F. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2436. [Link]

Sources

Methodological & Application

Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine framework is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine nucleus. This similarity allows it to function as a bioisostere, interacting with a wide array of biological targets by mimicking the binding of adenine and guanine. Consequently, derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1]

The title compound, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, is a key intermediate in the synthesis of a multitude of biologically active molecules. The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The carbonitrile group at the 3-position can also be further elaborated or may contribute to the binding affinity of the final compounds. This guide provides a comprehensive and detailed protocol for the synthesis of this important building block, intended for researchers and professionals in the field of drug development.

Overall Synthetic Strategy

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is accomplished through a robust and efficient three-step sequence, commencing with readily available starting materials. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Chlorination A Malononitrile + Triethyl Orthoformate B Ethoxymethylenemalononitrile A->B Acetic Anhydride D 5-amino-1H-pyrazole-4-carbonitrile B->D Ethanol, Reflux C Hydrazine Hydrate C->D E 5-amino-1H-pyrazole-4-carbonitrile G 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile E->G Reflux F Formamide F->G H 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile J 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile H->J Reflux I Phosphorus Oxychloride (POCl3) I->J

Figure 1: Overall synthetic workflow for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Part 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile (Intermediate 1)

The initial step involves the construction of the pyrazole ring, a crucial scaffold for the final product. This is achieved through a well-established condensation reaction.

Reaction Scheme:

Figure 2: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.0666.0 g1.0
Triethyl Orthoformate148.20178.0 g (198 mL)1.2
Acetic Anhydride102.09204.0 g (189 mL)2.0
Hydrazine Hydrate (~64%)50.0650.0 g (48.5 mL)~1.0
Ethanol46.07500 mL-

Procedure:

  • Synthesis of Ethoxymethylenemalononitrile:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add malononitrile (66.0 g, 1.0 mol) and triethyl orthoformate (178.0 g, 1.2 mol).

    • Heat the mixture to 50-60 °C with stirring.

    • Slowly add acetic anhydride (204.0 g, 2.0 mol) dropwise over a period of 1 hour, maintaining the temperature below 90 °C.

    • After the addition is complete, heat the mixture to 120-130 °C and maintain for 2 hours.

    • Distill off the ethyl acetate and excess acetic anhydride under reduced pressure. The crude ethoxymethylenemalononitrile can be used in the next step without further purification.

  • Synthesis of 5-amino-1H-pyrazole-4-carbonitrile:

    • To a solution of the crude ethoxymethylenemalononitrile in ethanol (500 mL), add hydrazine hydrate (~64%, 50.0 g, ~1.0 mol) dropwise at room temperature. An exothermic reaction will be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • The product will precipitate as a solid. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.

Expected Yield: 75-85% Appearance: White to off-white solid.

Part 2: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile (Intermediate 2)

The second step involves the construction of the pyrimidine ring through cyclization of the aminopyrazole intermediate with formamide.

Reaction Scheme:

Figure 3: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-amino-1H-pyrazole-4-carbonitrile108.09108.0 g1.0
Formamide45.04450 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-amino-1H-pyrazole-4-carbonitrile (108.0 g, 1.0 mol) in formamide (450 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (1 L) with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile.

Expected Yield: 80-90% Appearance: Off-white to pale yellow solid.

Part 3: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Final Product)

The final step is the chlorination of the pyrimidinone intermediate using phosphorus oxychloride. This reaction introduces the reactive chloro group at the 4-position.

Reaction Scheme:

Figure 4: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile161.12161.0 g1.0
Phosphorus Oxychloride (POCl3)153.33460.0 g (279 mL)3.0
N,N-Dimethylaniline121.1812.1 g (12.6 mL)0.1

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrile (161.0 g, 1.0 mol) and phosphorus oxychloride (460.0 g, 3.0 mol).

  • Add a catalytic amount of N,N-dimethylaniline (12.1 g, 0.1 mol).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction mixture will become a clear solution. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring. This is a highly exothermic process.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the solid under vacuum to obtain 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.

Expected Yield: 85-95% Appearance: Light yellow to tan solid.

Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-amino-1H-pyrazole-4-carbonitrileC4H4N4108.10
1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carbonitrileC6H3N5O161.12
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrileC6H2ClN5179.57

Characterization of the final product and intermediates should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity.

Safety and Handling Precautions

  • Malononitrile: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood with appropriate PPE.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Formamide: Teratogenic. Handle with care and avoid exposure.

  • N,N-Dimethylaniline: Toxic and combustible. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • He, J., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). [Link]

  • Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 199-207. [Link]

  • Elmaaty, A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2315. [Link]

  • Gommaa, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 223–243. [Link]

  • Al-Issa, S. A. M. (2013). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases, adenine and guanine. This bioisosterism allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of their enzymatic activity.[1][2] Consequently, this heterocyclic system has emerged as a cornerstone in the development of targeted therapies, particularly in oncology. A multitude of compounds incorporating the pyrazolo[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical mediators of cancer cell proliferation, survival, and angiogenesis.[1] The clinical significance of this scaffold is underscored by the development of numerous drug candidates for treating various malignancies, such as leukemia, breast, and lung cancer.[3][4] Beyond oncology, these derivatives have also shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[3][5]

The growing demand for diverse libraries of pyrazolo[3,4-d]pyrimidine analogs for structure-activity relationship (SAR) studies has propelled the development of efficient and sustainable synthetic methodologies. One-pot multicomponent reactions have garnered considerable attention in this regard, as they offer significant advantages over traditional multi-step syntheses. These include reduced reaction times, lower costs, minimized waste generation, and simplified purification procedures, aligning with the principles of green chemistry.[3][6][7] This guide provides detailed protocols for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives, offering researchers and drug development professionals a practical resource for accessing this vital class of bioactive molecules.

Core Principles of One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, streamlines the synthetic process by obviating the need for isolation and purification of intermediates. This approach is particularly advantageous for the construction of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The success of a one-pot synthesis hinges on the careful selection of compatible starting materials, reagents, and reaction conditions that facilitate a tandem or domino sequence of transformations.

A common and effective strategy for the one-pot synthesis of pyrazolo[3,4-d]pyrimidines involves a multi-component reaction (MCR). In a typical MCR, three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the reactants. This approach allows for the rapid generation of molecular diversity from readily available starting materials.

Experimental Protocols

This section provides detailed, step-by-step protocols for three distinct and reliable one-pot methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Three-Component, Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol details a rapid and efficient method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones utilizing microwave irradiation to accelerate the reaction.[6][8] This method is particularly attractive due to its short reaction times and often chromatography-free product isolation.[6]

Rationale: The use of microwave irradiation provides uniform and rapid heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. Trimethyl orthoformate serves as a one-carbon source for the construction of the pyrimidine ring. The selection of various primary amines and substituted methyl 5-aminopyrazole-4-carboxylates allows for the generation of a diverse library of products.

Reaction Scheme:

G cluster_conditions Conditions R1_Py Methyl 5-aminopyrazole-4-carboxylate Product 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-one R1_Py->Product R2_TMOF Trimethyl orthoformate R2_TMOF->Product R3_Amine Primary Amine (R'-NH2) R3_Amine->Product Microwave Microwave Irradiation (e.g., 160 °C, 55 min)

Figure 1: General scheme for the three-component synthesis.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivatives

  • Trimethyl orthoformate

  • Various primary amines (e.g., anilines, benzylamines)

  • Microwave reactor

Step-by-Step Procedure:

  • To a microwave reaction vial, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), and trimethyl orthoformate (3.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. In many cases, this procedure yields a product of sufficient purity, obviating the need for column chromatography.[6]

Purification and Characterization:

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

    • Mass spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) spectroscopy: To identify characteristic functional groups.

    • Melting point (m.p.): To assess the purity of the compound.

Data Summary Table:

EntryAmineProductYield (%)
1Benzylamine5-Benzyl-3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one85
2Aniline5-Phenyl-3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one78
34-Methoxybenzylamine5-(4-Methoxybenzyl)-3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one82

Yields are representative and may vary depending on the specific substrates used.

Protocol 2: One-Pot, Four-Component Synthesis of 4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes a versatile four-component reaction for the synthesis of highly substituted pyrazolo[3,4-d]pyrimidines. This method allows for the introduction of diversity at four positions of the heterocyclic core in a single synthetic operation.

Rationale: This reaction proceeds through a domino sequence of reactions, likely involving the initial formation of a 5-aminopyrazole intermediate from hydrazine and a methylenemalononitrile. Subsequent reaction with an aldehyde and an alcohol leads to the formation of the final pyrazolo[3,4-d]pyrimidine product. The use of a base catalyst, such as potassium carbonate (K₂CO₃), is crucial for promoting the cyclization and condensation steps.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Conditions R1 Hydrazine Product 4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine R1->Product R2 Methylenemalononitrile R2->Product R3 Aldehyde R3->Product R4 Alcohol R4->Product Catalyst K2CO3 (catalyst) Solvent Reflux in Alcohol

Figure 2: Workflow for the four-component synthesis.

Materials:

  • Hydrazine derivatives (e.g., phenylhydrazine)

  • Methylenemalononitrile derivatives

  • Aromatic aldehydes

  • Alcohols (e.g., ethanol, methanol)

  • Potassium carbonate (K₂CO₃)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazine (1.0 mmol), methylenemalononitrile (1.0 mmol), and aromatic aldehyde (1.0 mmol) in the corresponding alcohol (10 mL).

  • Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization:

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. The structure of one such derivative, 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, has been confirmed by single-crystal X-ray diffraction.[8]

Protocol 3: One-Pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-Amino-1H-pyrazole-4-carbonitrile

This protocol outlines a straightforward one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones starting from readily available 5-amino-N-substituted-1H-pyrazole-4-carbonitriles and aliphatic acids.[1][9]

Rationale: This method utilizes phosphorus oxychloride (POCl₃) as a dehydrating and activating agent. The aliphatic acid serves as the source for the C4- and C5-positions of the pyrimidine ring. The reaction proceeds through an initial acylation of the 5-amino group of the pyrazole, followed by an intramolecular cyclization and tautomerization to yield the final pyrimidinone product.

Reaction Mechanism Overview:

G Start 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate Acylated Intermediate Start->Intermediate Acylation Acid Aliphatic Acid (RCOOH) Acid->Intermediate POCl3 POCl3 Product 1-Arylpyrazolo[3,4-d]pyrimidin-4-one Intermediate->Product Intramolecular Cyclization

Figure 3: Simplified mechanism of pyrimidinone formation.

Materials:

  • 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile derivatives

  • Lower aliphatic acids (e.g., formic acid, acetic acid, propanoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Potassium carbonate (K₂CO₃)

  • Ice water

  • Ethanol

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol) in the aliphatic acid (3 mL).

  • Carefully add phosphorus oxychloride (POCl₃, 0.2 mL) to the mixture.

  • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by TLC.

  • After cooling the mixture to room temperature, pour it into ice water (50 mL). A white precipitate will form.

  • Neutralize the acidic solution by the portion-wise addition of solid potassium carbonate (K₂CO₃) until gas evolution ceases.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 1-arylpyrazolo[3,4-d]pyrimidin-4-one.[1]

Purification and Characterization:

  • Purification: The product is often obtained in high purity after filtration and washing. If required, recrystallization from an ethanol/acetone mixture can be performed.

  • Characterization: The structure of the synthesized compounds should be confirmed by IR, ¹H NMR, ¹³C NMR, and elemental analysis.[1]

Conclusion and Future Perspectives

The one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives represents a powerful and efficient strategy for accessing this medicinally important class of compounds. The protocols detailed in this guide offer reliable and adaptable methods for the synthesis of a wide range of analogs. The continued development of novel one-pot methodologies, including the use of green solvents and catalysts, will undoubtedly further enhance the accessibility of these compounds for drug discovery and development efforts. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the efficiency of one-pot synthetic strategies, ensures its continued prominence in the quest for new and effective therapeutic agents.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. [Link]

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(19), 11867-11877. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Hadi, A. A., Kadhim, Z. Y., Seewan, A. N., Munahi, M. G., & Waheeb, M. Q. (2020). One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. Medico-legal Update, 20(2), 330-336. [Link]

  • Liu, M., Li, J., Chai, H., Zhang, K., Yang, D., Zhang, Q., & Shi, D. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2125–2131. [Link]

  • El-Sayed, M. A. A., Abbas, S. E. S., El-Henawy, A. A., El-Deeb, I. M., & El-Adl, K. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2301. [Link]

  • Li, J., Liu, M., Zhang, K., Chai, H., Zhang, Q., & Shi, D. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(11), 7838–7846. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. [Link]

  • Ben-Messaoud, M., Zouchoune, B., & Douadi, T. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6479. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. [Link]

  • Phenylpyrazolo[3,4-d]pyrimidine is considered a milestone scaffold known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities. (2022). Molecules, 27(15), 4967. [Link]

  • Liu, M., Li, J., Chai, H., Zhang, K., Yang, D., Zhang, Q., & Shi, D. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2125–2131. [Link]

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(19), 11867-11877. [Link]

  • An environmentally benign, simple and efficient, one pot procedure for the synthesis of pyrazolo [3, 4-d] pyrimidine derivatives have been developed by the reaction of aldehyde, 5-methyl-2-phenyl-2, 4-dihydro-3H-pyrazol-3-one and urea/thiourea in glycerol. (2015). IOSR Journal of Applied Chemistry, 8(8), 63-67. [Link]

  • Ben-Messaoud, M., Zouchoune, B., & Douadi, T. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6479. [Link]

  • Li, J., Liu, M., Zhang, K., Chai, H., Zhang, Q., & Shi, D. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(11), 7838–7846. [Link]

  • In a conical flask, aldehyde (1mmole), 3-methyl-1-phenyl-2,4-dihydro-3H-pyrazol-5-one (1mmole), urea (1.5mmole)/thiourea (1.5 mmole), p-TSA (3mol%) and glycerol 5 mL were taken. (2015). IOSR Journal of Applied Chemistry, 8(8), 63-67. [Link]

  • The pyrazolo[3,4-d]pyrimidine ring was prepared by mixing equimolar amounts of 3-methyl-2-pyrazolin-5-one (0.01mol), an appropriate Aromatic Aldehyde (0.01mol), and thiourea or urea (0.01 mol) in acetonitrile (5 mL). (2023). Oriental Journal of Chemistry, 39(6). [Link]

  • A solution of the appropriate 4-chloro derivatives 3a-e, 8a-c, or 8e-h (1 mmol) and the appropriate aniline (2 mmol) in absolute ethanol was refluxed for 5 h. (2023). Molecules, 28(13), 5220. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2018). Molecules, 23(10), 2469. [Link]

  • (1) The red area represents the hinge region in which the quinazoline ring was replaced by 1H-pyrazolo[3,4-d]pyrimidine because it is considered to be an isostere of purine so it can achieve a promising anti-cancer activity. (2023). RSC Medicinal Chemistry, 14(7), 1269-1291. [Link]

Sources

Application Note & Synthesis Protocol: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As an isomer of adenine, a fundamental component of ATP, this scaffold serves as an excellent backbone for the design of ATP-competitive kinase inhibitors.[1][2] Derivatives of this structure have demonstrated a wide array of biological activities, including potent anticancer, antiviral, and analgesic properties.[3] Specifically, they have been instrumental in the development of inhibitors for crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR), making them a focal point in oncology research.[2][4]

This document provides a detailed protocol for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile , a key chemical intermediate. The reactive chloro group at the C4 position and the nitrile functionality at the C3 position make this molecule a versatile building block for constructing libraries of substituted pyrazolo[3,4-d]pyrimidines for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

Retrosynthetic Analysis and Strategy

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is most effectively approached through a two-step sequence starting from a commercially available precursor. This strategy ensures high yields and facilitates purification.

  • Step 1: Cyclization. The pyrimidine ring is constructed by reacting 3-amino-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon. The use of formic acid provides a reliable method to form the bicyclic pyrimidinone intermediate, 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. This reaction is a classic condensation-cyclization that builds the fused heterocyclic system.

  • Step 2: Aromatic Chlorination. The hydroxyl group of the intermediate is then converted to a highly reactive chloro group. This is achieved through a robust chlorination reaction using phosphorus oxychloride (POCl₃), a standard and powerful reagent for this type of transformation. This step is critical as it installs the key reactive handle for subsequent derivatization via nucleophilic aromatic substitution (SNAr) reactions.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-Amino-1H-pyrazole-4-carbonitrile B 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile A->B   Formic Acid (HCOOH)   Reflux C 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Target Compound) C->D   Phosphorus Oxychloride (POCl₃)   N,N-Diisopropylethylamine (DIPEA)   Reflux

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Part A: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

This step involves the condensation and cyclization of an aminopyrazole with formic acid to form the pyrazolopyrimidinone core.

Materials and Reagents:

ReagentM.W.CAS No.Purity
3-Amino-1H-pyrazole-4-carbonitrile108.1016529-56-7≥98%
Formic Acid46.0364-18-6≥95%
Deionized Water18.027732-18-5N/A

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-pyrazole-4-carbonitrile (5.0 g, 46.25 mmol).

  • Carefully add formic acid (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formic acid.

  • Dry the white to off-white solid product under vacuum at 60°C to a constant weight.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Purity: Sufficient for use in the next step without further purification.

Part B: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

This step converts the hydroxyl group of the intermediate into a chloro group using phosphorus oxychloride.

Materials and Reagents:

ReagentM.W.CAS No.Purity
4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile161.121093780-33-0N/A
Phosphorus Oxychloride (POCl₃)153.3310025-87-3≥99%
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5≥99%
Toluene92.14108-88-3Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AN/A
BrineN/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6N/A
Ethyl Acetate88.11141-78-6ACS Grade
HexanesN/AN/AACS Grade

Procedure:

  • To a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the dried 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (6.0 g, 37.24 mmol) from Part A.

  • Add anhydrous toluene (120 mL) to create a suspension.

  • Slowly add phosphorus oxychloride (POCl₃) (5.2 mL, 55.86 mmol, 1.5 eq) to the suspension at room temperature.

  • Add N,N-Diisopropylethylamine (DIPEA) (9.7 mL, 55.86 mmol, 1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-16 hours, or until TLC analysis (Ethyl Acetate:Hexanes 1:1) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0°C using an ice bath.

  • CAUTION: EXOTHERMIC REACTION. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece until no more effervescence is observed.

  • Pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield the final product.

Data Summary and Characterization

Summary of Reaction Parameters:

StepStarting MaterialReagentsTemp.Time (h)Typical Yield
A 3-Amino-1H-pyrazole-4-carbonitrileFormic AcidReflux485-95%
B 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrilePOCl₃, DIPEA, TolueneReflux12-1665-75%

Characterization of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile:

  • Molecular Formula: C₅H₂ClN₅

  • Molecular Weight: 179.56 g/mol

  • Appearance: White to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (br s, 1H, NH), 9.1 (s, 1H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 156.4, 154.9, 152.1, 134.8, 114.5, 99.8.

  • Mass Spectrometry (ESI): m/z calculated for C₅H₃ClN₅ [M+H]⁺: 179.99; found: 180.0.

Mechanistic Rationale

G A Pyrimidinone Tautomer B Activated Intermediate A->B + POCl₃ C Chloride Attack B->C Nucleophilic Attack by Pyridine Nitrogen D Final Product C->D Chloride Ion Displacement

Caption: Simplified mechanism of the chlorination step.

The chlorination mechanism proceeds via the activation of the hydroxyl group of the pyrimidinone tautomer by phosphorus oxychloride. This forms a highly electrophilic phosphonate ester intermediate. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or from the reaction medium, displaces the phosphate leaving group to yield the final chlorinated aromatic product. The presence of a base like DIPEA helps to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

References

  • El-Sayed, N., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Journal of Physics: Conference Series, 1955(1), 012063. [Link]

  • Al-Issa, S. A. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 17(8), 9581-9593. [Link]

  • Wang, Y., et al. (2015). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 20(7), 11696-11706. [Link]

  • Krasavin, M., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(3), M949. [Link]

  • Shawali, A. S., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(3), 1956-1968. [Link]

Sources

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in vitro assay setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assay Setup for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Strategy for the In Vitro Characterization of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile: From Biochemical Profiling to Cellular Target Engagement

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring and serving as the foundation for numerous kinase inhibitors.[1] This core structure is adept at targeting the highly conserved ATP-binding site of protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[1][2][3] This guide provides a comprehensive, field-tested framework for the in vitro evaluation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, a representative member of this chemical class. We present a tiered assay cascade designed to first identify its biochemical potency against a panel of kinases, then assess its functional impact on cancer cell viability, and finally, confirm its direct interaction with the intended target in a live-cell environment. This integrated approach ensures a robust and logical progression from initial hit identification to mechanistic validation.

The Assay Cascade: A Rationale for Tiered Evaluation

A successful in vitro evaluation campaign does not rely on a single experiment but rather on a logical sequence of assays that build upon one another. This cascade approach is both resource-efficient and scientifically rigorous, allowing for early "fail-fast" decisions and building a comprehensive data package for promising compounds.

Our proposed workflow follows three key stages:

  • Biochemical Profiling: The initial step is to understand the compound's direct inhibitory effect on purified enzymes. This cell-free format provides a clean assessment of potency (e.g., IC50) and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.

  • Cellular Viability Assessment: Once biochemical activity is established, the next critical question is whether this translates to a functional effect in a disease-relevant context. Cytotoxicity and anti-proliferative assays using cancer cell lines are essential to link biochemical potency with a cellular phenotype.

  • Cellular Target Engagement: A compound can affect cell viability through various mechanisms. Therefore, the final and most definitive step is to confirm that the compound physically interacts with its intended kinase target inside living cells.[4][5][6] This provides crucial evidence for the mechanism of action (MoA).[7]

Assay_Cascade cluster_0 Workflow A Stage 1: Biochemical Profiling (Broad Kinase Panel) B Stage 2: Cellular Viability Assay (Cancer Cell Lines) A->B Does biochemical potency translate to a cellular effect? C Stage 3: Cellular Target Engagement (Live-Cell BRET Assay) B->C Is the cellular effect caused by direct target binding?

Caption: The tiered in vitro assay cascade for compound evaluation.

Stage 1: Biochemical Kinase Inhibition Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile against a panel of purified protein kinases.

Principle of the Assay: We will utilize the Kinase-Glo® Luminescent Kinase Assay platform. This "glow-type" assay quantifies the amount of ATP remaining in solution following a kinase reaction.[8] Active kinases consume ATP to phosphorylate their substrates. The Kinase-Glo® reagent contains luciferase, which uses the remaining ATP to produce a stable luminescent signal.[9] Therefore, the signal is inversely proportional to kinase activity; potent inhibitors will result in less ATP consumption and a higher luminescent signal.[10][11]

KinaseGlo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection ATP ATP Product ADP + Phospho-Substrate ATP->Product Kinase Kinase + Substrate Kinase->Product Inhibitor Test Compound Inhibitor->Kinase ATP_rem Remaining ATP Luciferase Kinase-Glo® Reagent (Luciferase + Substrate) ATP_rem->Luciferase Light Luminescent Signal (High Signal = High Inhibition) Luciferase->Light NanoBRET_Principle cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET NodeA NanoLuc-Kinase (Donor) NodeC Energy Transfer (BRET Signal) NodeA->NodeC Proximity NodeB Fluorescent Tracer (Acceptor) NodeB->NodeC Proximity NodeD NanoLuc-Kinase NodeF No Energy Transfer (No BRET Signal) NodeD->NodeF NodeE Test Compound NodeE->NodeD Binds & Competes NodeG Displaced Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 4.1: Live-Cell NanoBRET™ Assay

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Plasmid DNA encoding the target kinase fused to N-terminal NanoLuc® Luciferase.

  • FuGENE® HD Transfection Reagent (Promega).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).

  • White, 96-well cell culture plates.

Procedure:

  • Transfection:

    • Prepare a transfection mix of plasmid DNA and FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol. [12] * Add the transfection mix to HEK293 cells and seed them into a white 96-well plate.

    • Incubate for 24 hours to allow for expression of the NanoLuc®-kinase fusion protein.

  • Compound Addition:

    • Prepare a serial dilution of the test compound in Opti-MEM™.

    • Add the diluted compound to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition:

    • Prepare a 3x solution containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

    • Add this solution to all wells.

  • Signal Measurement:

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

    • The reading should be completed within 10-15 minutes of substrate addition.

Data Analysis:

  • Calculate the raw BRET ratio for each well: BRET Ratio = Acceptor Emission (610 nm) / Donor Emission (460 nm)

  • Convert the raw ratios to NanoBRET™ units (mBU): mBU = (BRET Ratio - BRET_control) * 1000

    • BRET_control is the ratio from cells treated with vehicle only (no tracer).

  • Plot the mBU values against log(Compound Concentration) and fit the data to a dose-response curve to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target protein.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][13][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. National Center for Biotechnology Information. [Link]

  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]

  • Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]

  • JAK2 Assay Service. BPS Bioscience. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • ipsogen® JAK2 MutaQuant® Kit Handbook. QIAGEN. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

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Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust protocol to assess the antiproliferative activity of pyrazolo[3,4-d]pyrimidines, a promising class of compounds in oncology research. This guide emphasizes scientific integrity, experimental causality, and provides comprehensive, step-by-step methodologies for key assays.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in the realm of oncology.[1][2][3] These heterocyclic compounds are bioisosteres of purines, allowing them to interact with a variety of biological targets, most notably protein kinases that are often dysregulated in cancer.[4] Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases such as Src, EGFR (Epidermal Growth Factor Receptor), and Abl, as well as cyclin-dependent kinases (CDKs).[2][4][5][6] By inhibiting these key regulators of cell growth, proliferation, and survival, pyrazolo[3,4-d]pyrimidines can induce cancer cell death and halt tumor progression.[1][5][6]

The effective preclinical evaluation of novel pyrazolo[3,4-d]pyrimidine analogues requires a systematic and multi-faceted approach to characterize their antiproliferative and cytotoxic effects. This guide outlines a strategic workflow, from initial broad-spectrum screening to more in-depth mechanistic studies, to comprehensively evaluate the anticancer potential of these compounds.

Experimental Workflow for Antiproliferative Assessment

A tiered approach is recommended to efficiently screen and characterize pyrazolo[3,4-d]pyrimidine derivatives. This workflow begins with high-throughput screening to assess broad cytotoxicity, followed by assays to determine long-term effects on cell survival, and culminates in mechanistic studies to elucidate the mode of action.

experimental_workflow cluster_screening Primary Screening cluster_validation Validation & Potency cluster_mechanistic Mechanistic Elucidation s1 MTT or SRB Assay (Broad Cytotoxicity) v2 Dose-Response & IC50 Determination s1->v2 v1 Colony Formation Assay (Clonogenic Survival) m1 Cell Cycle Analysis (Flow Cytometry) v1->m1 v2->m1 m2 Apoptosis Assay (Annexin V Staining) m3 Western Blotting (Target Engagement & Pathway Analysis)

Caption: A tiered experimental workflow for the comprehensive evaluation of pyrazolo[3,4-d]pyrimidine antiproliferative activity.

Part 1: Primary Screening for Antiproliferative Activity

The initial step involves screening the synthesized pyrazolo[3,4-d]pyrimidine compounds for their general antiproliferative or cytotoxic effects against a panel of cancer cell lines. The choice of cell lines should be guided by the therapeutic hypothesis. For instance, if targeting EGFR, cell lines with known EGFR overexpression, such as A549 (lung carcinoma) and HCT-116 (colon cancer), would be appropriate.[7] The National Cancer Institute's NCI-60 human tumor cell line screen is a valuable resource for broad-spectrum initial testing.[6]

Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][9]

SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity.[11] Unlike the MTT assay, which measures metabolic activity, the SRB assay quantifies the total cellular protein content, which is proportional to the cell number.[11][12] This method is less susceptible to interference from compounds that may affect mitochondrial function without being directly cytotoxic.[13]

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: Gently aspirate the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.

Data Presentation: Primary Screening Results

Compound IDTarget/RationaleCell LineAssayIncubation Time (h)GI50 (µM)
PzP-001Src InhibitorA431MTT485.2
PzP-002EGFR InhibitorA549SRB722.8
..................

GI50: Concentration for 50% of maximal inhibition of cell proliferation.

Part 2: Validation of Antiproliferative Effects

Compounds that show significant activity in the primary screening should be further evaluated to confirm their ability to inhibit long-term cell survival and to accurately determine their potency.

Colony Formation Assay: Assessing Clonogenic Survival

The colony formation, or clonogenic, assay is a gold-standard in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.[14][15][16] This assay provides a measure of cell reproductive death after treatment with a cytotoxic agent and is more indicative of long-term therapeutic efficacy than short-term viability assays.[14][15]

Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to ensure that individual colonies can form without overlapping.[16]

  • Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of the pyrazolo[3,4-d]pyrimidine for 24 hours.

  • Recovery: After treatment, remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Colony Growth: Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol or a methanol/acetic acid mixture, and then stain with a solution of crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[14] The plating efficiency and surviving fraction can then be calculated.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antiproliferative effects is crucial for its further development. For pyrazolo[3,4-d]pyrimidines, this often involves investigating their impact on cell cycle progression, apoptosis induction, and the modulation of specific signaling pathways.

Cell Cycle Analysis via Flow Cytometry

Many anticancer agents, including pyrazolo[3,4-d]pyrimidine derivatives, induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[6][7][17] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[18][19]

cell_cycle_pathway cluster_checkpoints Potential Arrest Points for Pyrazolo[3,4-d]pyrimidines G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 G1_S_checkpoint G1/S Checkpoint G2_M_checkpoint G2/M Checkpoint

Caption: A simplified representation of the cell cycle, highlighting potential points of arrest induced by pyrazolo[3,4-d]pyrimidines.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[19]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[19] RNase A is crucial as PI can also bind to double-stranded RNA.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[18]

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay: Detecting Programmed Cell Death

Pyrazolo[3,4-d]pyrimidines can induce apoptosis, or programmed cell death, in cancer cells.[5] A common method to detect early apoptosis is through Annexin V staining.[20] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V has a high affinity for PS and can be fluorescently labeled to detect these apoptotic cells.[20][21] Propidium iodide is often used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[21]

Protocol: Annexin V Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells as for cell cycle analysis and harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add fluorescently labeled Annexin V (e.g., Annexin V-FITC).[22] Incubate for 15 minutes at room temperature in the dark.[22]

  • PI Addition: Add propidium iodide to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

Western Blotting: Probing Signaling Pathways

To confirm that a pyrazolo[3,4-d]pyrimidine derivative is engaging its intended target and modulating downstream signaling, Western blotting is an indispensable technique.[23][24] For instance, if a compound is designed to inhibit Src kinase, a Western blot can be used to assess the phosphorylation status of Src at its activating phosphorylation site (Y416) and the phosphorylation of its downstream substrates like FAK.[23] This provides direct evidence of target engagement and inhibition of the signaling pathway.[23][25]

signaling_pathway PzP Pyrazolo[3,4-d]pyrimidine pSrc p-Src (Y416) (Active) PzP->pSrc Inhibition Src Src Kinase Src->pSrc Autophosphorylation Downstream Downstream Signaling (e.g., FAK, Akt) pSrc->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A schematic of a pyrazolo[3,4-d]pyrimidine inhibiting Src kinase signaling.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins of interest (e.g., anti-p-Src, anti-total-Src, anti-Actin) overnight at 4°C with gentle shaking.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The systematic application of the protocols outlined in this guide will enable a thorough and robust evaluation of the antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. By progressing from broad screening to detailed mechanistic studies, researchers can confidently identify promising lead candidates for further preclinical and clinical development in the fight against cancer. The integration of these assays provides a comprehensive understanding of a compound's potency, efficacy, and mechanism of action, which is essential for successful drug discovery.

References

  • Castellano, S., et al. (2007). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 50(4), 643-651. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548-2565. Retrieved from [Link]

  • Pomonis, A., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1653. Retrieved from [Link]

  • El-Sayed, N. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3183. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14777-14795. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 126-140. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(7), 529-537. Retrieved from [Link]

  • O'Connor, R. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Methods in Molecular Biology. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. Retrieved from [Link]

  • Fernández-d'Arlas, B., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7793-7809. Retrieved from [Link]

  • G., et al. (2005). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 10(1), 1-14. Retrieved from [Link]

  • National Cancer Institute. (2024, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Borzacchiello, G., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 223. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-133. Retrieved from [Link]

  • Al-Malki, A. L., & El-Emam, A. A. (2015). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3771. Retrieved from [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Cheah, L. H., et al. (2022). Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. Anti-cancer Drugs, 33(1), e377-e382. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the pyrazolopyrimidine derivatives used in this study. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Rafehi, H., et al. (2011). Clonogenic assay of cells. Journal of Visualized Experiments, (54), e2992. Retrieved from [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved from [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and drug development sectors.[1][2] These compounds are recognized for their diverse biological activities, most notably as potent protein kinase inhibitors, which play a crucial role in targeted cancer therapy.[1][2] The ability to efficiently synthesize a wide array of substituted pyrazolo[1,5-a]pyrimidines is therefore a critical endeavor in the discovery of novel therapeutics.

Traditionally, the synthesis of these compounds involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] While effective, conventional heating methods often necessitate long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering a greener, more efficient, and often higher-yielding alternative.[3][4][5]

This guide provides a comprehensive overview of the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their research programs.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive

Microwave energy accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional methods.[6] This "dielectric heating" arises from the interaction of the microwave's electric field with polar molecules and ionic species in the reaction mixture.[4]

Two primary mechanisms are at play:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[4][6] This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[6]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in the presence of the electric field. The resulting collisions cause a rapid increase in temperature.[4]

This direct and efficient energy transfer offers several key advantages in the synthesis of pyrazolo[1,5-a]pyrimidines:

  • Rapid Reaction Rates: Reactions that may take hours under conventional reflux can often be completed in a matter of minutes.[6][7] This is due to the ability to rapidly reach and even exceed the boiling point of the solvent in a sealed, pressurized vessel ("superheating").[6]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating.[3] This often leads to cleaner reaction profiles and simpler purification.

  • Energy Efficiency and Green Chemistry: Microwave synthesis is inherently more energy-efficient than conventional heating methods.[4] It also aligns with the principles of green chemistry by often allowing for the use of less solvent or even solvent-free conditions.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[8]

The synthesis of pyrazolo[1,5-a]pyrimidines is particularly well-suited for microwave assistance because the reaction proceeds through polar intermediates and transition states, which interact strongly with the microwave field.[8][9]

General Reaction Mechanism

The most common and versatile route to pyrazolo[1,5-a]pyrimidines is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.[1] The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyrazole then attacks the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

This process is often catalyzed by an acid or a base. Microwave irradiation dramatically accelerates this sequence by efficiently heating the polar reactants and intermediates, thus overcoming the activation energy barrier for each step more rapidly.

G cluster_workflow Microwave-Assisted Synthesis Workflow Reactants 5-Aminopyrazole + 1,3-Dicarbonyl Compound Solvent Select Solvent (e.g., EtOH, DMF, AcOH) Reactants->Solvent Microwave Microwave Irradiation (Set Temperature, Time, Power) Solvent->Microwave Workup Reaction Work-up (Cooling, Precipitation/Extraction) Microwave->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Product Pyrazolo[1,5-a]pyrimidine Characterization->Product G cluster_mechanism Reaction Mechanism Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate1 Vinylogous Amide Intermediate Aminopyrazole->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O

Sources

Troubleshooting & Optimization

Technical Support Center: Refining Protocols for Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinase inhibition assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you design, execute, and troubleshoot your experiments effectively. Kinases are central to cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them critical drug targets.[1][2][3] Robust and reliable assays are therefore the bedrock of successful kinase inhibitor discovery programs.[4][5]

This guide is structured to provide rapid answers to common questions, in-depth troubleshooting for complex issues, and detailed protocols that incorporate best practices for ensuring data integrity.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Assay Design and Optimization: A Proactive Approach

  • Troubleshooting Guide: From Symptoms to Solutions

  • Core Protocols: A Step-by-Step Guide

  • References

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when setting up kinase inhibition assays.

Q1: What are the fundamental components of an in vitro kinase assay? A: At its core, an in vitro kinase assay consists of the purified kinase enzyme, a specific substrate (peptide or protein), a phosphate donor (typically adenosine triphosphate, ATP), and a buffer system containing essential cofactors like magnesium (Mg²⁺).[6][7] The reaction measures the transfer of the gamma-phosphate from ATP to the substrate. Detection methods then quantify either the amount of phosphorylated substrate produced or the amount of ADP generated (the byproduct of the reaction).[2]

Q2: How do I choose the right assay technology? A: The choice depends on your specific goals, such as throughput, sensitivity, and cost.[4][6]

  • Luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo®) are popular for high-throughput screening (HTS) due to their high sensitivity and simple "mix-and-read" format.[4][8] They measure ATP depletion or ADP formation.[1]

  • Fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization) offer high sensitivity and are also well-suited for HTS.[2][8] However, they can be susceptible to interference from fluorescent compounds.[6][9]

  • Radiometric assays using ³²P- or ³³P-labeled ATP are often considered the "gold standard" for their directness and versatility across all kinases, but they require handling radioactive materials.[2][4]

Q3: Why is the ATP concentration so important? A: The concentration of ATP is a critical parameter that directly influences the apparent potency (IC₅₀) of inhibitors, especially those that compete with ATP for the kinase's active site.

  • Mechanism of Action: For an ATP-competitive inhibitor, a higher ATP concentration in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a rightward shift in the IC₅₀ value.[6]

  • Assay Sensitivity: Running the assay at or below the Michaelis constant (Kₘ) for ATP generally increases the assay's sensitivity for detecting ATP-competitive inhibitors.[10]

  • Physiological Relevance: While low ATP concentrations aid in inhibitor discovery, testing final candidates at physiologically relevant ATP concentrations (typically 1-10 mM in the cell) is crucial to estimate their efficacy in a cellular context.[4]

Q4: What is a Z'-factor, and why should I calculate it? A: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11][12][13] It is calculated from the means and standard deviations of your positive and negative controls. The Z'-factor provides a measure of the separation between your control signals, which indicates the assay's ability to reliably identify "hits."[14]

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[11][15]
0 to 0.5A marginal assay; may require optimization.[11][15]
< 0A poor assay where control signals overlap; not suitable for screening.[11][15]

Assay Design and Optimization: A Proactive Approach

A well-optimized assay is the best defense against inconsistent data. The key is to systematically determine the ideal concentrations of enzyme and substrate and the optimal reaction time before starting a large-scale screen.[16]

Q: How do I properly optimize my enzyme and substrate concentrations?

A: The goal is to find conditions that produce a linear reaction rate and a sufficient signal window. This is typically achieved through a two-step titration process.

Step 1: Enzyme Titration The objective here is to find the minimum enzyme concentration that yields a robust signal within a reasonable timeframe.

  • Causality: Using too much enzyme can lead to rapid substrate depletion, violating steady-state assumptions and making it difficult to detect all but the most potent inhibitors. Too little enzyme will result in a weak signal and poor assay statistics (low Z'-factor).

  • Protocol:

    • Set the concentrations of your substrate and ATP to be at or above their respective Kₘ values (if known). A common starting point for ATP is 10-100 µM.[16][17]

    • Prepare a serial dilution of the kinase enzyme.

    • Initiate the reaction and measure the signal at several time points (e.g., 15, 30, 60, 90 minutes).

    • Plot the signal versus enzyme concentration for each time point. Select the lowest enzyme concentration that falls within the linear range of this curve and provides a strong signal-to-background ratio.

Step 2: Substrate Titration & Kₘ Determination Once the optimal enzyme concentration is fixed, you determine the Kₘ of the substrate.

  • Causality: Running the assay with the substrate concentration at its Kₘ value provides a good balance between reaction velocity and sensitivity to competitive inhibitors. Very high substrate concentrations can mask the effect of inhibitors that compete with the substrate.

  • Protocol:

    • Use the optimized enzyme concentration from Step 1.

    • Prepare a serial dilution of the substrate, ranging from well below to well above the expected Kₘ.

    • Measure the initial reaction velocity (the slope of the signal-versus-time plot in the initial linear phase) for each substrate concentration.

    • Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ. For routine screening, using a substrate concentration equal to the Kₘ is a common and effective strategy.

Below is a diagram illustrating the logical workflow for assay optimization.

AssayOptimization cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Kinetic Parameter Determination cluster_2 Phase 3: Assay Validation Start Define Assay Components (Kinase, Substrate, ATP, Buffer) TimeCourse Conduct Time Course Analysis (Fixed [Substrate] & [ATP]) Start->TimeCourse EnzymeTitre Perform Enzyme Titration (Vary [Enzyme]) SubstrateTitre Perform Substrate Titration (Vary [Substrate]) EnzymeTitre->SubstrateTitre Select optimal [Enzyme] & Time TimeCourse->EnzymeTitre ATPTitre Perform ATP Titration (Vary [ATP]) SubstrateTitre->ATPTitre CalcKm Calculate Km for Substrate & ATP ATPTitre->CalcKm SetConditions Set Final Conditions ([Enzyme], [Substrate] ≈ Km, [ATP] ≈ Km) CalcKm->SetConditions ZFactor Calculate Z'-Factor (Positive & Negative Controls) SetConditions->ZFactor Decision Z' > 0.5? ZFactor->Decision AssayReady Assay Ready for Screening Decision->AssayReady Yes ReOptimize Re-optimize Conditions Decision->ReOptimize No ReOptimize->EnzymeTitre

Caption: Workflow for systematic kinase assay optimization.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on scientific principles.

Problem 1: High variability between replicate wells.

Q: My replicate wells (e.g., multiple measurements of the same inhibitor concentration) show high standard deviations. What's causing this and how can I fix it?

A: High variability is often due to technical execution rather than a flaw in the assay chemistry.[18]

  • Potential Cause 1: Pipetting Inaccuracy.

    • Why it happens: Small volume inaccuracies, especially when working with 384- or 1536-well plates, can lead to significant concentration differences in the final reaction.[6] Viscous solutions or improper technique can exacerbate this.

    • Solution:

      • Regularly calibrate your pipettes.[18]

      • Use reverse pipetting for viscous solutions like enzyme stocks (often in glycerol).[18]

      • Ensure consistent tip immersion depth and pre-wet the pipette tip.[18]

  • Potential Cause 2: Inadequate Mixing.

    • Why it happens: If reagents are not mixed thoroughly, the reaction will not proceed uniformly across the well, leading to inconsistent readings.

    • Solution: After adding each reagent, gently mix the plate on a plate shaker. Avoid vigorous shaking that can cause bubbles or cross-contamination.[18]

  • Potential Cause 3: Edge Effects.

    • Why it happens: Wells on the outer edges of a microplate are more prone to evaporation, which concentrates the reactants and can alter the reaction rate.[18]

    • Solution: Avoid using the outer wells for experimental data. Fill them with buffer or water to create a humidity barrier.[18]

  • Potential Cause 4: Temperature Gradients.

    • Why it happens: Kinase activity is temperature-dependent. If a plate is not uniformly heated during incubation (e.g., placed on a cold surface), different wells will have different reaction rates.[18]

    • Solution: Ensure the entire plate reaches thermal equilibrium before initiating the reaction. Use an incubator or a temperature-controlled plate reader.[16][18]

Problem 2: The assay signal is very low or the signal-to-background ratio is poor.

Q: My signal is barely above the background noise. What steps should I take to improve it?

A: A low signal-to-background ratio compromises the assay's ability to detect modest levels of inhibition. The issue could lie with the enzyme's activity or the assay's detection system.

  • Potential Cause 1: Suboptimal Enzyme Activity.

    • Why it happens: The enzyme may be inactive or operating under suboptimal conditions. This could be due to improper storage, degradation, or an incorrect buffer composition (e.g., missing DTT, incorrect pH).

    • Solution:

      • Verify the enzyme's activity with a known positive control substrate and buffer system.

      • Ensure the assay buffer contains necessary components like DTT (to prevent oxidation) and MgCl₂ (an essential cofactor).[7]

      • Revisit the enzyme titration. You may need a higher enzyme concentration or a longer incubation time.[16]

  • Potential Cause 2: Substrate Depletion (in endpoint assays).

    • Why it happens: If the reaction proceeds for too long, a significant portion of the ATP or substrate may be consumed. In assays that measure ATP depletion (like Kinase-Glo®), high substrate turnover leads to a low final signal.[6]

    • Solution: Perform a time-course experiment to ensure you are measuring within the initial linear phase of the reaction. For signal-decrease assays, aiming for 10-30% substrate conversion is often a good target to balance signal window and linearity.

  • Potential Cause 3: Compound Interference.

    • Why it happens: Test compounds can interfere with the detection system. For example, fluorescent compounds can create false positives or negatives in fluorescence-based assays.[6][8] Inhibitors of the reporter enzyme (e.g., luciferase in Kinase-Glo®) can also mimic kinase inhibition.[6]

    • Solution:

      • Run a counterscreen where test compounds are added to the detection reagents in the absence of a kinase reaction to identify interfering molecules.

      • For fluorescence assays, check if the compound's absorbance or emission spectra overlap with those of the assay's fluorophores.[6]

Problem 3: My results are not reproducible from day to day.

Q: I ran the same assay last week and got different IC₅₀ values for my control inhibitor. What could be the cause?

A: Day-to-day variability often points to issues with reagent stability or preparation.

  • Potential Cause 1: Reagent Instability.

    • Why it happens: ATP solutions are prone to hydrolysis, and enzymes can lose activity with repeated freeze-thaw cycles or improper storage.

    • Solution:

      • Aliquot all key reagents (enzyme, ATP, substrate) into single-use volumes upon receipt and store them at the recommended temperature (typically -80°C for enzymes).[7]

      • Prepare fresh ATP solutions regularly from a powdered stock.

  • Potential Cause 2: Inconsistent DMSO Concentration.

    • Why it happens: Most inhibitors are dissolved in Dimethyl Sulfoxide (DMSO). While a necessary solvent, DMSO itself can affect kinase activity.[19][20][21][22] If the final DMSO concentration varies between experiments, it can shift the results.

    • Solution:

      • Ensure that every well in the assay, including all controls, contains the exact same final concentration of DMSO.

      • Typically, the final DMSO concentration should be kept at or below 1%, as higher concentrations can either inhibit or, in some cases, stimulate kinase activity.[19]

  • Potential Cause 3: Lot-to-Lot Variability.

    • Why it happens: Different batches of enzymes, substrates, or assay kits can have slightly different performance characteristics.

    • Solution: When switching to a new lot of a critical reagent, perform a bridging study to validate that your standard control compounds yield comparable results.

The following decision tree can help guide your troubleshooting process.

Caption: A decision tree for troubleshooting kinase assays.

Core Protocols: A Step-by-Step Guide

This section provides a generalized, step-by-step protocol for a luminescence-based kinase inhibition assay (e.g., ADP-Glo®). This protocol should be adapted based on the specific kinase and reagents used.

Protocol: Luminescence-Based Kinase Inhibition Assay

Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.

Materials:

  • Purified Kinase

  • Peptide/Protein Substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[7]

  • Test Compounds (serial dilution in 100% DMSO)

  • Known Potent Inhibitor (Positive Control)

  • 100% DMSO (Negative/Vehicle Control)

  • ADP-Glo® Reagent & Kinase Detection Reagent (or equivalent)

  • White, opaque microplates (384-well recommended for HTS)[17]

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.

    • Prepare a 4X ATP solution in Kinase Assay Buffer.

    • Prepare a 4X solution of test compounds and controls by diluting the DMSO stocks in Kinase Assay Buffer. This intermediate dilution step is crucial to minimize the final DMSO concentration.

  • Assay Plate Setup (Example for 20 µL final volume):

    • Add 5 µL of the 4X test compound/control solution to the appropriate wells.[6]

      • Test Wells: Serial dilutions of test compound.

      • Negative Control (0% Inhibition): Vehicle control (e.g., 4% DMSO in buffer, to match compound wells).

      • Positive Control (100% Inhibition): A known inhibitor at a concentration >100x its IC₅₀.

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" background controls. For background wells, add 10 µL of a 2X Substrate-only solution.

    • Mix the plate gently on a shaker for 1 minute.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 4X ATP solution to all wells to start the reaction.[6] The final reaction volume is now 20 µL. The final DMSO concentration should be consistent across all wells (e.g., 1%).

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at the optimized temperature (e.g., room temperature or 30°C) for the pre-determined optimal time (e.g., 60 minutes).[16][17]

  • Develop Luminescent Signal:

    • Following the manufacturer's instructions (e.g., for ADP-Glo®):

      • Add 20 µL of ADP-Glo® Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 40 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase reaction.

      • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" background wells from all other data points.

    • Normalize the data:

      • Set the average of the negative control (vehicle) wells as 100% kinase activity.

      • Set the average of the positive control (potent inhibitor) wells as 0% kinase activity.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042–1047. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • ResearchGate. Effect of DMSO on assay performance. [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]

  • Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(27), 15337-15347. [Link]

  • Wikipedia. Z-factor. [Link]

  • ResearchGate. DMSO inhibits MAP kinase activation. [Link]

  • ResearchGate. (2009, October). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]

  • Ma, H., & Deacon, S. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 2(2), 195-209. [Link]

  • MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly the privileged pyrazolo[3,4-d]pyrimidine scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of its direct experimental spectrum, this guide leverages spectral data from closely related analogs to predict and interpret its 1H NMR characteristics, offering a valuable resource for scientists in the field.

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore found in a multitude of compounds targeting a range of diseases.[1] Its structural similarity to endogenous purines allows it to interact with various biological targets. Understanding the substitution patterns on this bicyclic system is crucial for modulating activity, and 1H NMR provides a direct window into these structural nuances.

Predicted 1H NMR Spectrum of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Based on the analysis of its structural analogs, the 1H NMR spectrum of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in a standard deuterated solvent like DMSO-d6 is predicted to exhibit two key signals:

  • A singlet corresponding to the C6-H proton of the pyrimidine ring.

  • A broad singlet corresponding to the N1-H proton of the pyrazole ring.

The precise chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chloro and cyano substituents.

Comparative Spectral Analysis

To substantiate this prediction, we will compare the expected spectrum with the experimentally determined 1H NMR data of structurally related pyrazolo[3,4-d]pyrimidine derivatives.

CompoundC6-H Chemical Shift (ppm)Other Key Proton Signals (ppm)Solvent
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 8.46 (s)4.92 (s, CH2Cl), 4.08 (s, CH3)DMSO-d6
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine No C6-H protonAromatic protons of the phenyl group-
Derivatives with an additional NH group -Broad singlet at ~7-8 ppm for the additional NH-

Analysis of Spectral Data:

The 1H NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine provides a crucial reference point.[2] The singlet at 8.46 ppm is assigned to the C6-H proton.[2] The presence of a methyl group at the N1 position results in a sharp singlet at 4.08 ppm, while the chloromethyl group at C6 gives rise to a singlet at 4.92 ppm.[2]

In the case of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the absence of a proton at the C6 position simplifies the spectrum in that region.[3] For other derivatives featuring an additional amino group, a broad singlet is characteristically observed between 7 and 8 ppm.[3]

For our target molecule, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, the C6-H proton is expected to appear as a singlet, likely in a region similar to or slightly downfield from the 8.46 ppm observed for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, due to the influence of the adjacent nitrogen and the chloro substituent. The N1-H proton will be observable as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Experimental Protocol for 1H NMR Acquisition

To ensure data integrity and reproducibility, a standardized protocol for acquiring the 1H NMR spectrum is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Set the appropriate spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Reference the chemical shifts to the residual solvent peak or TMS.

Logical Workflow for Spectral Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing cluster_3 Spectral Interpretation Weigh_Sample Weigh 5-10 mg of Compound Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock on Deuterium Signal Transfer->Lock Shim Shim Magnetic Field Lock->Shim Acquire_FID Acquire Free Induction Decay (FID) Shim->Acquire_FID FT Fourier Transform Acquire_FID->FT Process_Spectrum Phase and Baseline Correction FT->Process_Spectrum Analyze Integrate and Reference Signals Process_Spectrum->Analyze Identify_Signals Identify Chemical Shifts, Multiplicities, and Integrals Analyze->Identify_Signals Compare_Analogs Compare with Spectra of Analogs Identify_Signals->Compare_Analogs Structure_Elucidation Elucidate/Confirm Molecular Structure Compare_Analogs->Structure_Elucidation

Caption: Workflow for 1H NMR analysis of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

While a direct experimental 1H NMR spectrum for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile remains elusive in the public domain, a robust prediction of its key spectral features can be made through the comparative analysis of its close structural analogs. This guide provides researchers with the necessary framework to interpret the 1H NMR spectra of novel pyrazolo[3,4-d]pyrimidine derivatives, a critical step in advancing the development of new therapeutic agents. The provided experimental protocol and logical workflow further ensure the acquisition of high-quality, reproducible data, fostering scientific rigor in the field.

References

  • Osyanin, V. A., & Romanov, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2304. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of the Pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel therapeutic candidates is paramount. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the hinge region of kinase active sites.[2] Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for characterizing the carbon framework of these vital heterocyclic systems.

This guide offers an in-depth comparison of 13C NMR analysis for the pyrazolo[3,4-d]pyrimidine core, providing experimental insights and comparative data to aid in the rapid and accurate structural confirmation of new chemical entities.

The Decisive Role of 13C NMR in Structural Elucidation

While 1H NMR spectroscopy is often the initial go-to for structural analysis, the pyrazolo[3,4-d]pyrimidine core can present challenges due to a low proton count on the heterocyclic framework itself. 13C NMR spectroscopy circumvents this limitation by directly probing the carbon skeleton, providing invaluable information on the number of non-equivalent carbons and their electronic environments.[3] This technique is instrumental in confirming the successful synthesis of the target scaffold and in identifying the positions of various substituents.[3][4]

Comparative 13C NMR Data of Substituted Pyrazolo[3,4-d]pyrimidines

The chemical shifts of the carbon atoms in the pyrazolo[3,4-d]pyrimidine core are highly sensitive to the nature and position of substituents. Understanding these shifts is crucial for accurate spectral interpretation. Below is a comparative table of 13C NMR data for several substituted pyrazolo[3,4-d]pyrimidine derivatives, illustrating the impact of substitution on the carbon framework.

CompoundC3 (ppm)C3a (ppm)C4 (ppm)C6 (ppm)C7a (ppm)SolventReference
4-Aminopyrazolo[3,4-d]pyrimidine~135~103~158~157~151DMSO-d6[5] (inferred)
N4-Propyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine93.51153.55157.12156.73144.58DMSO-d6[6]
3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one146.10104.84156.31-151.44DMSO-d6[1]
6-Methyl-1-phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one136.8105.9159.8-151.1DMSO-d6[7]

cluster_0 Pyrazolo[3,4-d]pyrimidine Core C3a C3a C3 C3 C3a->C3 N2 N2 C3->N2 N1 N1 N2->N1 C7a C7a N1->C7a C7a->C3a N7 N7 C7a->N7 C6 C6 N7->C6 N5 N5 C6->N5 C4 C4 N5->C4 C4->C3a

Caption: Atom numbering of the pyrazolo[3,4-d]pyrimidine core.

A Validated Experimental Protocol for 13C NMR Analysis

To ensure high-quality, reproducible data, the following step-by-step protocol is recommended for the 13C NMR analysis of pyrazolo[3,4-d]pyrimidine derivatives.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common and effective solvent for a wide range of pyrazolo[3,4-d]pyrimidine derivatives due to its excellent solubilizing power.[3][6] Deuterated chloroform (CDCl3) or methanol (CD3OD) can also be used depending on the solubility of the compound.

  • Concentration: Dissolve 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.[3]

  • Probe Tuning and Matching: Ensure the 13C probe is properly tuned and matched for the solvent used to maximize sensitivity.

  • Temperature: Run the experiment at a constant temperature, typically 25 °C, to ensure chemical shift consistency.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Number of Scans: The number of scans will depend on the sample concentration and the natural abundance of 13C. For a moderately concentrated sample, 1024 to 4096 scans are often required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

cluster_workflow 13C NMR Experimental Workflow SamplePrep Sample Preparation (10-20 mg in 0.5-0.7 mL solvent) InstrumentSetup Instrument Setup (Tuning, Matching, Temperature) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Proton Decoupled 13C) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Assignment) DataProcessing->SpectralAnalysis

Caption: General workflow for 13C NMR analysis.

Comparison with Alternative Analytical Techniques

While 13C NMR is a cornerstone technique, a multi-faceted approach is often necessary for complete and unambiguous structural elucidation.

TechniqueAdvantages for Pyrazolo[3,4-d]pyrimidine AnalysisLimitations
1H NMR Spectroscopy Provides information on the proton environment, coupling constants reveal neighboring protons.Can be limited by the low number of protons on the core, leading to a less informative spectrum.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that can aid in structural elucidation.[8]Does not provide direct information about the carbon skeleton or connectivity. Isomeric compounds can be difficult to distinguish.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of the molecule in the solid state.[1]Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not be identical to the solution-state conformation.
2D NMR (HSQC, HMBC) HSQC correlates directly bonded protons and carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.Can be more time-consuming to acquire and process compared to 1D NMR.

Expert Insight: The combination of 1D (1H and 13C) and 2D NMR techniques often provides the most comprehensive structural information in solution. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for assigning the quaternary carbons (C3a and C7a) of the pyrazolo[3,4-d]pyrimidine core by observing their correlations with nearby protons.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural analysis of the pyrazolo[3,4-d]pyrimidine core and its derivatives. Its ability to directly probe the carbon framework provides critical information that is often complementary to other analytical techniques. By understanding the characteristic chemical shifts and the influence of substituents, and by employing a robust experimental protocol, researchers can confidently and efficiently elucidate the structures of novel pyrazolo[3,4-d]pyrimidine-based compounds, accelerating the drug discovery and development process.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 1995–2015. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]

  • Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. (2026, January 6). Nature. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][4][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]

  • El-Adl, K., El-Miligy, M. M., El-Sayed, M., & El-Sawy, E. R. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., El-Azab, A. S., & El-Tantawy, A. I. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]

  • El Rashedy, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 31). ResearchGate. [Link]

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A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Scaffolds and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of emerging EGFR inhibitors based on the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold against established, clinically relevant EGFR tyrosine kinase inhibitors (TKIs). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.

Introduction: The Central Role of EGFR in Cancer Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental for cell growth and survival.[2][3]

In many cancer types, aberrant EGFR activation—driven by overexpression or activating mutations—leads to uncontrolled cell proliferation and is a key driver of tumorigenesis.[4] This makes EGFR a highly attractive target for molecularly guided therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC).[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:ext Ligand Binding RAS RAS EGFR:int->RAS Activation PI3K PI3K EGFR:int->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival

Caption: EGFR Signaling Pathways.

The Evolution of EGFR Tyrosine Kinase Inhibitors

The development of EGFR TKIs has progressed through several generations, each designed to address limitations of the previous ones, primarily acquired resistance.

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that show significant efficacy in patients with activating EGFR mutations like exon 19 deletions (Ex19del) and the L858R point mutation.[6] However, their effectiveness is often limited by the emergence of the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and confers resistance.[6][7]

  • Second-Generation (Irreversible Inhibitors): Afatinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR and other ErbB family members.[5] This irreversible binding was designed to overcome T790M-mediated resistance, but clinical efficacy against T790M-positive tumors is limited at tolerable doses.[8]

  • Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib was specifically developed to target both activating mutations (Ex19del, L858R) and the T790M resistance mutation while sparing wild-type (WT) EGFR.[9][10] This selectivity profile results in a wider therapeutic window and reduced side effects compared to earlier generations.

Inhibition_Mechanisms cluster_reversible First-Generation (Reversible) cluster_irreversible Second/Third-Generation (Irreversible) EGFR_rev ATP Binding Site Gefitinib Erlotinib EGFR_rev->EGFR_rev EGFR_irrev ATP Binding Site Cys797 Inhibitor Afatinib | Osimertinib Inhibitor->EGFR_irrev Covalent Bond Formation Experimental_Workflow Compound_Synthesis Synthesize Inhibitor (e.g., Pyrazolopyrimidine derivative) Kinase_Assay Biochemical Kinase Assay (Determine IC50) Compound_Synthesis->Kinase_Assay Data_Analysis Analyze and Compare Data Kinase_Assay->Data_Analysis Cell_Culture Culture Cancer Cell Lines (e.g., H1975: L858R/T790M) Cell_Viability Cell Viability Assay (MTT/MTS) (Assess Anti-proliferative Effect) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Measure p-EGFR Inhibition) Cell_Culture->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: Standard workflow for evaluating EGFR inhibitors.

Protocol: Biochemical EGFR Kinase Assay (IC₅₀ Determination)
  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase, providing a quantitative IC₅₀ value. Radiometric assays using ³³P-labeled ATP are considered the gold standard for their sensitivity and reliability.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, a specific peptide substrate for EGFR, and purified recombinant EGFR enzyme (WT, L858R, or T790M).

    • Inhibitor Addition: Add the test compound (e.g., PZ-12b) across a range of concentrations (typically using a serial dilution). Include a positive control (e.g., Osimertinib) and a negative control (DMSO vehicle).

    • Initiate Reaction: Start the kinase reaction by adding the ATP solution, which includes ³³P-labeled ATP as a phosphate donor. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Measure Phosphorylation: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated peptide substrate. Wash the membrane to remove unincorporated ³³P-ATP.

    • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter. The signal is directly proportional to the kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)
  • Rationale: This cell-based assay assesses the anti-proliferative effect of an inhibitor on cancer cells. It measures the metabolic activity of viable cells, which serves as a proxy for cell number.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., H1975 for T790M-positive NSCLC) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the inhibitor at various concentrations for a defined period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. [11]MTT is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

    • Incubation: Incubate the plate for 1-4 hours at 37°C to allow formazan formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals. [11] 6. Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for EGFR Phosphorylation
  • Rationale: This technique directly visualizes the inhibition of EGFR autophosphorylation in treated cells, confirming the on-target effect of the inhibitor.

  • Methodology:

    • Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve them overnight, and then treat with the inhibitor for a set time (e.g., 2 hours). Stimulate with EGF for 15 minutes (if assessing ligand-induced phosphorylation). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. Using BSA instead of milk is crucial for phospho-protein detection as milk contains phosphoproteins that can increase background noise.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total EGFR and a loading control like β-actin.

Conclusion and Future Directions

The comparative analysis reveals that the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly promising platform for the development of novel EGFR inhibitors. As represented by the potent derivative PZ-12b, this class of compounds demonstrates significant enzymatic inhibition, including against the clinically important T790M resistance mutation. [1] While established inhibitors like Osimertinib currently set the benchmark for efficacy against T790M-positive NSCLC, the potential of pyrazolopyrimidine derivatives as reversible inhibitors that can overcome resistance warrants further investigation. Future research should focus on optimizing the selectivity of these compounds for mutant EGFR over wild-type to enhance their therapeutic index. The detailed experimental workflows provided in this guide offer a robust framework for the rigorous preclinical evaluation of such next-generation EGFR inhibitors.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 788-803. [Link]

  • Gazzah, A., et al. (2020). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 25(21), 5157. [Link]

  • Sigismund, S., et al. (2018). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 10(9), 328. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved January 26, 2026, from [Link]

  • Tracy, S., et al. (2004). Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255. Cancer Research, 64(20), 7241-7244. [Link]

  • Iwama, E., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 11(35), 3219–3228. [Link]

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  • Wu, S. G., & Shih, J. Y. (2018). Acquisition of the T790M resistance mutation during afatinib treatment in EGFR tyrosine kinase inhibitor–naïve patients with non–small cell lung cancer harboring EGFR mutations. Oncotarget, 9(1), 1309–1316. [Link]

  • Ciaffaglione, V., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11119. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Abuel-Naga, H. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 788-803. [Link]

  • Amann, J., et al. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer Research, 64(20), 7241-7244. [Link]

  • Ali, A., et al. (2023). Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential. RSC Medicinal Chemistry, 14(10), 1955-1976. [Link]

  • Eser, P. O., et al. (2016). Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. Clinical Cancer Research, 22(14), 3570-3578. [Link]

  • Ding, Y., et al. (2018). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules, 23(11), 2894. [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14661-14677. [Link]

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  • Liu, Y., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Highlights in Science, Engineering and Technology, 1, 1-5. [Link]

  • Yang, J. C. H., et al. (2015). Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials. The Lancet Oncology, 16(2), 141-151. [Link]

  • PubChemLite. (n.d.). 4-chloro-1h-pyrazolo[3,4-d]pyrimidine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The IC50 of 9, ICO1686, CO-1686, and gefitinib on NSCLC cell lines by WST-8 assay. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Generation of Osimertinib-Resistant Cells from EGFR L858R/T790M Mutant NSCLC Cell Line. Retrieved January 26, 2026, from [Link]

  • Jura, N., & Shan, Y. (2016). Allosterically targeting EGFR drug-resistance gatekeeper mutations. Annals of Translational Medicine, 4(Suppl 1), S2. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved January 26, 2026, from [Link]

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  • Chen, Y. M., et al. (2024). Osimertinib as Second- and ≥Third-Line Treatment in Advanced and Recurrence EGFR-Mutant NSCLC Patients Harboring Acquired T790M Mutation. Cancers, 16(24), 4473. [Link]

  • Wani, T. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893201. [Link]

  • Brieflands. (n.d.). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved January 26, 2026, from [Link]

  • Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. (2024). Cancers, 16(2), 323. [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values.... Retrieved January 26, 2026, from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2018). Cancers, 10(9), 328. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. The procedures outlined here are designed to be a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Based on available data for similar compounds, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is anticipated to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

GHS Hazard Classifications for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine: [5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[6] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationMinimum Required PPERationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorPrevents skin contact and inhalation of fine particulates.[7][8]
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Safety Goggles, Chemical Fume HoodProtects against splashes and inhalation of vapors.[4]
Cell Culture/In-vivo Studies Double Nitrile Gloves, Disposable Gown, Safety Goggles, Biosafety Cabinet (BSC)Maintains sterility and prevents exposure to aerosols.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesProtects against accidental contact with contaminated waste.

A Note on Glove Selection: When handling cytotoxic or potentially hazardous compounds, double gloving is a recommended best practice.[7] Ensure that the gloves are rated for protection against the solvents being used. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, especially the handling of the solid compound, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[9] For cell-based assays, a Class II Biosafety Cabinet (BSC) should be utilized to maintain both operator and product protection. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10]

Safe Handling and Experimental Workflow

The following diagram and step-by-step protocol outline a safe workflow for the preparation of a stock solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Safe_Handling_Workflow cluster_prep Preparation cluster_storage Storage & Labeling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Enter designated area Weigh Weigh Compound FumeHood->Weigh Prepare workspace Solvent Add Solvent Weigh->Solvent Transfer solid Dissolve Dissolve and Mix Solvent->Dissolve Create solution Label Label Vial Clearly Dissolve->Label Prepare for storage Store Store Appropriately Label->Store Secure compound Decontaminate Decontaminate Surfaces Store->Decontaminate After experiment Waste Dispose of Waste Decontaminate->Waste Segregate waste DoffPPE Doff PPE Correctly Waste->DoffPPE Final step

Caption: Safe Handling Workflow for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

Protocol for Stock Solution Preparation:

  • Preparation: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Workspace Setup: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent bench paper.

  • Weighing: Carefully weigh the desired amount of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in a tared, disposable weigh boat.

  • Solubilization: Transfer the solid to an appropriate vial. Using a calibrated pipette, add the desired solvent to the vial.

  • Mixing: Cap the vial securely and mix gently by vortexing or sonication until the compound is fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).

  • Decontamination: Wipe down all surfaces in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

  • Waste Disposal: Dispose of all contaminated materials (weigh boat, pipette tips, bench paper, gloves) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, a swift and correct response is crucial.

Spill Cleanup:

For a small spill (less than 100 mg or 10 mL of a dilute solution):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[11]

  • Contain: If it is a liquid, cover the spill with an absorbent material (e.g., vermiculite, chemical spill pillows) working from the outside in.[12][13] For a solid, gently cover with a damp paper towel to avoid creating dust.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent.

  • Clean: Carefully collect the absorbed material using a scoop or forceps and place it in a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a water rinse and a final wipe-down.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

For a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[14][15]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Stewardship

All waste contaminated with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. This includes unused compound, stock solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.

Waste Segregation and Labeling:

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Chlorinated waste should be segregated from non-chlorinated waste streams.[17]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Never dispose of this compound or its waste down the drain or in the regular trash.[10]

References

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Birmingham Women's and Children's NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • Thermo Fisher Scientific. (2010, May 14).
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Pharmaceutical Journal. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • PubMed. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.